molecular formula C19H12Cl2N4O3 B15605196 RU.521

RU.521

Cat. No.: B15605196
M. Wt: 415.2 g/mol
InChI Key: IAWZUQAOMURCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL4567157 is a Unknown drug.

Properties

IUPAC Name

2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWZUQAOMURCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RU.521: A Technical Guide to a cGAS Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU.521 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system. By binding to the cGAS/dsDNA complex, this compound effectively blocks the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) and subsequent activation of the STING-TBK1-IRF3 signaling axis, leading to a reduction in type I interferon production. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune response to cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infections and cellular damage. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This compound has emerged as a valuable chemical probe for studying the biological functions of cGAS and as a potential scaffold for the development of therapeutics targeting cGAS-driven pathologies.

Mechanism of Action

This compound functions as a direct inhibitor of cGAS enzymatic activity. It binds to the cGAS-dsDNA complex, occupying the catalytic pocket and thereby preventing the synthesis of cGAMP from ATP and GTP. This action effectively abrogates the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays against both murine and human cGAS.

Parameter Species Assay Type Value Reference
IC50 Murine (m-cGAS)Biochemical (Recombinant Protein)0.11 µM[3]
Murine (m-cGAS)Biochemical (PPiase-coupled assay)0.74 ± 0.12 μM[4]
Murine (m-cGAS)Cell-based (RAW 264.7 macrophages)0.7 µM[3][5]
Human (h-cGAS)Biochemical (Recombinant Protein)2.94 µM[3][6]
Human (h-cGAS)Cell-based (THP-1 cells)~0.8 µM[5]
Kd Murine (m-cGAS)Isothermal Titration Calorimetry (cGAS/dsDNA complex)36.2 nM[7]

Table 1: Summary of reported IC50 and Kd values for this compound.

Experimental Protocols

The following sections outline the general methodologies used to characterize the inhibitory activity of this compound.

Cell Culture
  • THP-1 Cells: A human monocytic cell line that endogenously expresses the cGAS-STING pathway components. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • RAW 264.7 Cells: A murine macrophage-like cell line commonly used to study the mouse cGAS-STING pathway. These cells are generally maintained in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HEK293 Cells: A human embryonic kidney cell line that is often deficient in key cGAS-STING pathway components and can be used for reconstitution experiments by transfecting plasmids encoding human or mouse cGAS and STING.[5][8]

In Vitro cGAS Inhibition Assays

This protocol describes a common cell-based assay to measure the inhibition of the cGAS-STING pathway by this compound.

  • Cell Seeding: Seed THP-1 or RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Transfect the cells with a cGAS agonist such as herring testis DNA (HT-DNA) or interferon stimulatory DNA (ISD) using a suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Incubate the cells for 6-24 hours to allow for the induction of a type I interferon response.

  • Readout:

    • RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10.[5]

    • ELISA: Collect the cell culture supernatant and measure the protein levels of secreted cytokines like IFN-β using an enzyme-linked immunosorbent assay (ELISA) kit.[5]

    • Luciferase Reporter Assay: Utilize engineered cell lines (e.g., THP1-Lucia™ ISG) that express a luciferase reporter gene under the control of an IFN-inducible promoter. Measure luciferase activity as a proxy for type I interferon signaling.[5]

Specificity Assays

To ensure this compound specifically targets cGAS, control experiments are performed:

  • Downstream Pathway Activation: Stimulate cells directly with 2'3'-cGAMP or recombinant IFN-β. This compound should not inhibit the cellular response to these stimuli, as they act downstream of cGAS.[5][9]

  • Other PRR Pathway Activation: Stimulate cells with ligands for other pattern recognition receptors (PRRs), such as lipopolysaccharide (LPS) for TLR4 or poly(I:C) for TLR3. This compound should not inhibit the activation of these pathways.[5]

Visualizations

cGAS-STING Signaling Pathway and this compound Inhibition

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3_inactive IRF3 (inactive) TBK1->IRF3_inactive Phosphorylates IRF3_active p-IRF3 (active dimer) IRF3_inactive->IRF3_active Dimerizes ISGs Interferon Stimulated Genes IRF3_active->ISGs Induces Transcription cluster_nucleus cluster_nucleus Experimental_Workflow start Start: Cell Culture (e.g., THP-1, RAW 264.7) pretreatment Pre-treatment with this compound or Vehicle (DMSO) start->pretreatment stimulation Stimulation with dsDNA (e.g., HT-DNA) pretreatment->stimulation incubation Incubation (6-24h) stimulation->incubation readout Readout incubation->readout rt_qpcr RT-qPCR (IFNB1, CXCL10 mRNA) readout->rt_qpcr elisa ELISA (IFN-β protein) readout->elisa luciferase Luciferase Assay (ISG Reporter) readout->luciferase

References

RU.521: A Deep Dive into its Mechanism of Action in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RU.521, a potent small-molecule inhibitor of the cyclic GMP-AMP synthase (cGAS), a critical sensor in the innate immune system. This document details its inhibitory effects, selectivity, and the downstream consequences for the cGAS-STING signaling pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Executive Summary

This compound is a selective inhibitor of cGAS, an enzyme that plays a pivotal role in the innate immune response to cytosolic double-stranded DNA (dsDNA).[1] By binding to cGAS, this compound effectively blocks the synthesis of the second messenger cyclic GMP-AMP (cGAMP), leading to the suppression of the STING (Stimulator of Interferon Genes) pathway and the subsequent reduction of type I interferon (IFN) production.[1][2] This inhibitory action makes this compound a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for autoimmune diseases characterized by aberrant IFN responses.[2]

Mechanism of Action: Inhibition of cGAS

This compound functions as a direct inhibitor of cGAS.[3] Its primary mechanism involves binding to the cGAS enzyme, thereby preventing the catalytic conversion of ATP and GTP into cGAMP.[3] This inhibition has been demonstrated to be more potent against murine cGAS compared to its human counterpart.[2]

Quantitative Analysis of cGAS Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Assay Type IC50 Value (µM) Reference
Murine cGAS (m-cGAS) Biochemical Assay0.11[4]
Murine cGAS (m-cGAS) Cell-based Assay (RAW 264.7 cells)0.70[4][5]
Human cGAS (h-cGAS) Biochemical Assay2.94[4]
Human cGAS (h-cGAS) Cell-based Assay (THP-1 cells)~0.8[5]
Impact on Intracellular cGAMP Levels

The functional consequence of cGAS inhibition by this compound is a dose-dependent reduction in intracellular cGAMP levels.[5][6] This has been experimentally verified using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify cGAMP concentrations within cells following stimulation with dsDNA in the presence of this compound. For instance, in RAW-Lucia ISG-KO-cGAS cells transfected with either murine or human cGAS, treatment with this compound at concentrations of 0.8 µM and 3 µM resulted in a significant decrease in detectable cGAMP.[6]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central component of the innate immune response to cytosolic DNA. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n IFN_genes Type I IFN Genes pIRF3_n->IFN_genes activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Selectivity of this compound

A critical aspect of a targeted inhibitor is its selectivity. Studies have shown that this compound specifically inhibits the cGAS-STING pathway without significantly affecting other innate immune signaling pathways.[5] For example, in THP-1 cells, this compound did not suppress immune activation induced by ligands for RIG-I-like receptors (RLRs), Toll-like receptor 1/2 (TLR1/2), TLR3, or TLR4.[5] This indicates that this compound's mechanism of action is confined to the cytosolic DNA sensing pathway mediated by cGAS.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the mechanism of action of this compound.

Cell-Based cGAS Inhibition Assay

This protocol describes a common method for determining the cellular IC50 of this compound.

Objective: To measure the dose-dependent inhibition of cGAS by this compound in a cellular context.

Materials:

  • THP-1 or RAW 264.7 cells

  • This compound (in DMSO)

  • Herring Testis DNA (HT-DNA) or other dsDNA stimulus

  • Cell culture medium and supplements

  • Reagents for RNA extraction and RT-qPCR (e.g., primers for IFNB1)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed THP-1 or RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1 hour).

  • dsDNA Stimulation: Transfect the cells with a dsDNA stimulus, such as HT-DNA, to activate the cGAS pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression changes (e.g., 6-24 hours).

  • RNA Extraction and RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of type I interferon genes (e.g., IFNB1).

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene. Plot the normalized expression against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow_IC50 cluster_workflow IC50 Determination Workflow start Start seed_cells Seed THP-1 or RAW 264.7 cells start->seed_cells add_ru521 Add serial dilutions of this compound seed_cells->add_ru521 stimulate Stimulate with dsDNA add_ru521->stimulate incubate Incubate stimulate->incubate extract_rna Extract RNA incubate->extract_rna rt_qpcr Perform RT-qPCR (IFNB1 expression) extract_rna->rt_qpcr analyze Analyze data and calculate IC50 rt_qpcr->analyze end End analyze->end

Caption: Workflow for determining the cellular IC50 of this compound.

Quantification of Intracellular cGAMP by LC-MS/MS

This protocol outlines the steps for measuring the effect of this compound on cGAMP production.

Objective: To quantify the levels of intracellular 2'3'-cGAMP in response to dsDNA stimulation in the presence or absence of this compound.

Materials:

  • Cells (e.g., RAW-Lucia ISG-KO-cGAS transfected with cGAS)

  • This compound

  • dsDNA stimulus

  • Methanol

  • Water

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • 2'3'-cGAMP standard

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound and dsDNA as described in the previous protocol.

  • Metabolite Extraction: After incubation, wash the cells with ice-cold saline and then lyse them with a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Centrifuge the cell lysates to pellet debris. Collect the supernatant containing the metabolites. Dry the supernatant under vacuum and then resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Separate the metabolites using a suitable chromatography column and detect and quantify 2'3'-cGAMP using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Generate a standard curve using known concentrations of the 2'3'-cGAMP standard. Use this curve to quantify the amount of cGAMP in the experimental samples.

Conclusion

This compound is a well-characterized and specific inhibitor of the cGAS enzyme, a key sensor in the innate immune system's response to cytosolic dsDNA. Its mechanism of action, involving the direct inhibition of cGAMP synthesis, leads to a potent and selective suppression of the STING-dependent type I interferon response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate the cGAS-STING pathway in health and disease.

References

Understanding the cGAS-STING Pathway: A Technical Guide to Utilizing the cGAS Inhibitor RU.521

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a primary sensor for cytosolic double-stranded DNA (dsDNA). The presence of DNA in the cytoplasm serves as a danger signal, indicating potential pathogen invasion, cellular damage, or tumorigenesis. Activation of the cGAS-STING pathway culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response. However, aberrant activation of this pathway by self-DNA can lead to autoimmune and inflammatory diseases.

This technical guide provides an in-depth overview of the cGAS-STING pathway and the utility of RU.521, a potent and selective small molecule inhibitor of cGAS, in studying its function. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the cGAS-STING signaling cascade and its role in health and disease.

The cGAS-STING Signaling Cascade

The cGAS-STING signaling pathway is initiated by the detection of cytosolic dsDNA by the enzyme cGAS.[1][2] This triggers a cascade of events leading to the production of IFN-I and other inflammatory cytokines.

  • Cytosolic DNA Sensing by cGAS: cGAS is the direct sensor of cytosolic dsDNA. Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic activity.[1]

  • Synthesis of 2'3'-cGAMP: Activated cGAS catalyzes the synthesis of the second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[1][3]

  • STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4]

  • TBK1 and IRF3 Recruitment and Activation: In the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[4]

  • NF-κB Activation: In addition to the TBK1-IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, another key transcription factor involved in the inflammatory response.

  • Gene Transcription: Phosphorylated IRF3 forms homodimers and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[1][4]

This compound: A Potent and Selective cGAS Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets cGAS, the initial sensor in the cGAS-STING pathway.[1][3] It has been shown to inhibit both human and mouse cGAS, making it a valuable tool for a wide range of research applications.[1]

Mechanism of Action: this compound acts as a direct inhibitor of cGAS.[5] Structural studies have indicated that this compound binds to the active site of the cGAS/dsDNA complex, thereby preventing the synthesis of 2'3'-cGAMP.[6] By blocking the production of this second messenger, this compound effectively abrogates all downstream signaling events, including the production of type I interferons and other inflammatory cytokines.[1][5] Importantly, this compound does not inhibit downstream components of the pathway, such as STING, TBK1, or IRF3, demonstrating its specificity for cGAS.[1]

Data Presentation: Quantitative Efficacy of this compound

The inhibitory potency of this compound against cGAS has been characterized in various cellular and biochemical assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeSpeciesIC50Reference
cGASCell-based (IFN-β reporter)Human (THP-1 cells)~0.8 µM[1]
cGASCell-based (ISG reporter)Mouse (RAW 264.7 cells)0.7 µM[1]
cGASBiochemicalMouse0.11 µM[4]
cGASBiochemicalHuman2.94 µM[4]
cGAS-mediated signalingCell-basedNot specified700 nM[7]

Table 2: Binding Affinity and Cytotoxicity of this compound

ParameterValueCell LineReference
Kd (cGAS/dsDNA complex)36.2 nMNot applicable[7]
LD5031.4 µMTHP-1 cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cGAS-STING pathway using this compound.

Cell Culture and Maintenance of THP-1 Reporter Cells

THP-1 cells are a human monocytic cell line that endogenously expresses the components of the cGAS-STING pathway and are commonly used to study its activation. THP-1 reporter cell lines, such as THP-1 Lucia™ ISG cells, contain a luciferase reporter gene under the control of an IFN-inducible promoter, providing a quantitative readout of pathway activation.

  • Cell Line: THP-1 Lucia™ ISG (InvivoGen) or similar reporter cell line.

  • Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in suspension at a density between 0.5 x 10^5 and 2 x 10^6 cells/mL at 37°C in a humidified incubator with 5% CO2.

  • Subculture: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh culture medium to the desired density.

In Vitro cGAS Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of recombinant cGAS and its inhibition by this compound.

  • Materials:

    • Recombinant human or mouse cGAS

    • Herring Testis DNA (HT-DNA) or other dsDNA substrate

    • ATP and GTP

    • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

    • This compound

    • 2'3'-cGAMP ELISA kit for quantification

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

    • Prepare a master mix of recombinant cGAS and dsDNA in Assay Buffer and add it to each well.

    • Initiate the reaction by adding a master mix of ATP and GTP to all wells.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction according to the ELISA kit manufacturer's instructions (e.g., by adding EDTA).

    • Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit.

    • Calculate the IC50 value by plotting the percentage of cGAS activity against the log concentration of this compound and fitting the data to a dose-response curve.

Cell-Based cGAS-STING Pathway Activation Assay

This assay measures the inhibition of cGAS-STING signaling in a cellular context.

  • Materials:

    • THP-1 Lucia™ ISG cells

    • Herring Testis DNA (HT-DNA)

    • Lipofectamine LTX or a similar transfection reagent

    • Opti-MEM I Reduced Serum Medium

    • This compound

    • QUANTI-Luc™ or a similar luciferase assay reagent

  • Procedure:

    • Seed THP-1 Lucia™ ISG cells at a density of 1.5 x 10^5 cells per well in a 24-well plate in 500 µL of culture medium.

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted this compound or vehicle control to the cells and incubate for 1 hour at 37°C.

    • In a separate tube, prepare the HT-DNA transfection mix by complexing HT-DNA with Lipofectamine LTX in Opti-MEM according to the manufacturer's protocol. A typical concentration is 0.17 µg of HT-DNA per well.

    • Add the HT-DNA transfection mix to the cells.

    • Incubate the cells for 18-24 hours at 37°C.

    • To measure luciferase activity, lyse the cells and add the QUANTI-Luc™ reagent.

    • Read the luminescence using a microplate reader.

    • To determine the IC50, plot the luciferase activity against the log concentration of this compound.

Quantitative Real-Time PCR (RT-qPCR) for Interferon-β (IFN-β) mRNA

This protocol measures the transcript levels of IFN-β, a primary downstream target of the cGAS-STING pathway.

  • Procedure:

    • Perform the cell-based assay as described in Protocol 3.

    • After the 18-24 hour incubation, harvest the cells and extract total RNA using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β mRNA expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted IFN-β

This protocol quantifies the amount of IFN-β protein secreted into the cell culture supernatant.

  • Procedure:

    • Perform the cell-based assay as described in Protocol 3.

    • After the 18-24 hour incubation, collect the cell culture supernatant.

    • Perform an ELISA for human IFN-β using a commercially available kit, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IFN-β in the supernatants by comparing the absorbance values to a standard curve.

Mandatory Visualization

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits STING_ER STING (inactive) cGAMP->STING_ER Binds STING_Golgi STING (active) STING_ER->STING_Golgi TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates NFkB NF-κB STING_Golgi->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocates IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_genes

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis start Start seed_cells Seed THP-1 Reporter Cells start->seed_cells add_ru521 Add this compound or Vehicle seed_cells->add_ru521 transfect_dna Transfect with dsDNA (e.g., HT-DNA) add_ru521->transfect_dna incubate Incubate for 18-24 hours transfect_dna->incubate luciferase Luciferase Assay (IFN-I Reporter Activity) incubate->luciferase rt_qpcr RT-qPCR (IFN-β mRNA) incubate->rt_qpcr elisa ELISA (Secreted IFN-β) incubate->elisa analyze_luc Calculate % Inhibition luciferase->analyze_luc analyze_qpcr Calculate Relative Gene Expression rt_qpcr->analyze_qpcr analyze_elisa Quantify Protein Concentration elisa->analyze_elisa end End analyze_luc->end analyze_qpcr->end analyze_elisa->end

Caption: General experimental workflow for assessing this compound activity in a cell-based assay.

References

The Role of RU.521 in the Inhibition of Type I Interferon Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a defensive response characterized by the production of type I interferons (IFNs) and other inflammatory cytokines. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune disorders, making cGAS a promising therapeutic target. RU.521 has emerged as a key small molecule inhibitor of cGAS, demonstrating efficacy in reducing constitutive type I IFN expression in preclinical models of autoimmune disease. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on both murine and human cGAS, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to the cGAS-STING Pathway and this compound

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). cGAS is a primary cytosolic DNA sensor that, upon binding to dsDNA, catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1] 2'3'-cGAMP acts as a second messenger, binding to the adaptor protein STING located on the endoplasmic reticulum.[1] This binding event triggers a conformational change in STING, leading to its activation and translocation. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons, such as IFN-β.[2]

In certain autoimmune conditions, such as Aicardi-Goutières syndrome, the cGAS-STING pathway can be chronically activated by self-DNA, leading to a persistent overproduction of type I IFNs and subsequent inflammation.[1] this compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of cGAS, thereby blocking the production of 2'3'-cGAMP and suppressing the downstream type I IFN response.[1][3]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of cGAS. Structural studies have revealed that this compound binds to the catalytic pocket of cGAS, the same site where ATP and GTP bind to initiate the synthesis of 2'3'-cGAMP.[3] By occupying this active site, this compound prevents the substrate molecules from binding, thus directly inhibiting the enzymatic function of cGAS. This targeted inhibition is upstream of STING activation, meaning that this compound can block the signaling cascade at its origin, preventing the production of the second messenger 2'3'-cGAMP.[4][5] This specificity allows for the selective shutdown of the cGAS-dependent interferon response without affecting other innate immune signaling pathways.[4]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of an inhibitor.

Target Assay Type Cell Line/System IC50 Value (µM) Reference
Murine cGAS (m-cGAS) Biochemical AssayRecombinant m-cGAS0.11[6]
Murine cGAS (m-cGAS) Cell-based AssayMurine Macrophages (RAW 264.7)0.70[6]
Murine cGAS (m-cGAS) Cell-based AssayISD-stimulated Raw-Lucia ISG cells2.41 ± 0.87[7]
Human cGAS (h-cGAS) Biochemical AssayRecombinant h-cGAS2.94[6][8]
Human cGAS (h-cGAS) Cell-based AssayHT-DNA-activated THP-1 cells~0.8[4]

Note: IC50 values can vary between different studies and experimental conditions.

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway and Inhibition by this compound

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer p-IRF3 Dimer IFNB_gene IFN-β Gene IRF3_dimer->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein Type I IFN (IFN-β) IFNB_mRNA->IFNB_protein Translation IRF3->IRF3_dimer Dimerizes

Caption: The cGAS-STING signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-based Assay recombinant_cgas Recombinant cGAS incubation1 Incubation recombinant_cgas->incubation1 dsdna_atp_gtp dsDNA, ATP, GTP dsdna_atp_gtp->incubation1 ru521_dilution Serial Dilution of this compound ru521_dilution->incubation1 cgamp_quant 2'3'-cGAMP Quantification (e.g., LC-MS/MS, ELISA) incubation1->cgamp_quant ic50_calc1 IC50 Determination cgamp_quant->ic50_calc1 cells Immune Cells (e.g., THP-1, RAW 264.7) ru521_treatment This compound Treatment cells->ru521_treatment dna_stim dsDNA Transfection (e.g., HT-DNA) incubation2 Incubation dna_stim->incubation2 ru521_treatment->dna_stim analysis Downstream Analysis incubation2->analysis rt_qpcr RT-qPCR (IFN-β mRNA) analysis->rt_qpcr elisa ELISA (IFN-β Protein) analysis->elisa luciferase Luciferase Reporter Assay (ISG promoter activity) analysis->luciferase ic50_calc2 IC50 Determination rt_qpcr->ic50_calc2 elisa->ic50_calc2 luciferase->ic50_calc2

Caption: General workflow for biochemical and cell-based assessment of this compound.

Experimental Protocols

In Vitro Biochemical cGAS Inhibition Assay

Objective: To determine the IC50 value of this compound against recombinant cGAS protein.

Materials:

  • Recombinant murine or human cGAS protein

  • Herring Testis DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide

  • ATP and GTP stock solutions

  • This compound stock solution in DMSO

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 0.5 M EDTA

  • 96-well or 384-well assay plates

  • Method for 2'3'-cGAMP quantification (e.g., competitive ELISA kit or LC-MS/MS)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Thaw recombinant cGAS, dsDNA, ATP, and GTP on ice.

    • Prepare a master mix of cGAS and dsDNA in Assay Buffer.

    • Prepare a master mix of ATP and GTP in Assay Buffer.

  • Assay Plate Setup:

    • Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells of the assay plate.

    • Add the cGAS/dsDNA master mix to each well.

    • Include control wells: No Enzyme Control (Assay Buffer without cGAS), No Inhibitor Control (vehicle), and No DNA Control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/GTP master mix to all wells. Final concentrations to be optimized, but can start with: 10-50 nM cGAS, 5-10 ng/µL dsDNA, 100 µM ATP, 100 µM GTP.

    • Mix the plate gently.

  • Incubation: Incubate the plate at 37°C for 30-90 minutes.

  • Reaction Termination: Stop the reaction by adding Stop Solution to each well.

  • cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a validated method such as a competitive ELISA kit, following the manufacturer’s instructions, or by LC-MS/MS.[4]

  • Data Analysis:

    • Subtract the background signal (No Enzyme Control) from all other readings.

    • Normalize the data to the No Inhibitor Control (100% activity).

    • Plot the normalized 2'3'-cGAMP production against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[4]

Cell-Based IFN-β mRNA Quantification by RT-qPCR

Objective: To measure the effect of this compound on dsDNA-induced IFN-β gene expression in cells.

Materials:

  • THP-1 or RAW 264.7 cells

  • Cell culture medium and supplements

  • Herring Testis DNA (HT-DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for IFN-β and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

  • dsDNA Stimulation:

    • Transfect the cells with HT-DNA using a suitable transfection reagent according to the manufacturer's protocol to stimulate the cGAS pathway.[9]

  • Incubation: Incubate the cells for 4-6 hours post-transfection.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[2]

  • qPCR:

    • Set up qPCR reactions using a master mix, primers for IFN-β and the housekeeping gene, and the synthesized cDNA.

    • Run the qPCR reaction on a real-time PCR instrument.[2]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for IFN-β and the housekeeping gene.

    • Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated, DNA-stimulated control.[9]

    • Plot the relative IFN-β expression against the this compound concentration to determine the IC50 value.

Cell-Based IFN-β Protein Quantification by ELISA

Objective: To measure the effect of this compound on the secretion of IFN-β protein from dsDNA-stimulated cells.

Materials:

  • Same as for RT-qPCR (up to the incubation step)

  • IFN-β ELISA kit

Procedure:

  • Cell Culture, Treatment, and Stimulation: Follow steps 1-2 from the RT-qPCR protocol.

  • Incubation: Incubate the cells for 18-24 hours to allow for protein synthesis and secretion.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA:

    • Perform the ELISA for IFN-β on the collected supernatants according to the manufacturer's protocol.[10] This typically involves:

      • Adding standards and samples to a pre-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the standards.

    • Calculate the concentration of IFN-β in each sample based on the standard curve.

    • Plot the IFN-β concentration against the this compound concentration to determine the IC50 value.

Selectivity of this compound

An important characteristic of a therapeutic inhibitor is its selectivity. Studies have shown that this compound is highly selective for the cGAS-STING pathway. It does not inhibit other innate immune signaling pathways activated by ligands for Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs).[4] This selectivity is crucial for minimizing off-target effects and ensuring that the therapeutic action is focused on the intended pathological pathway.

Conclusion

This compound is a potent and selective inhibitor of cGAS that effectively reduces the production of type I interferons by blocking the synthesis of 2'3'-cGAMP. Its well-characterized mechanism of action and demonstrated efficacy in cellular and preclinical models make it an invaluable research tool for studying the cGAS-STING pathway and a promising scaffold for the development of therapeutics for autoimmune diseases driven by aberrant cGAS activation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel cGAS inhibitors.

References

RU.521: A Technical Guide to its Mechanism and Impact on Cytosolic DNA Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RU.521, a potent small molecule inhibitor of the cyclic GMP-AMP synthase (cGAS), a critical sensor in the cytosolic DNA sensing pathway. This document details the mechanism of action of this compound, summarizes key quantitative data on its inhibitory effects, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Cytosolic DNA Sensing and the cGAS-STING Pathway

The innate immune system has evolved mechanisms to detect the presence of microbial pathogens and cellular damage. One such critical pathway is the cGAS-STING signaling cascade, which is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1][2] Under normal physiological conditions, cGAS is maintained in an autoinhibited state.[3] The presence of cytosolic dsDNA, originating from viruses, bacteria, or damaged host cells, triggers a conformational change in cGAS, leading to its activation.[3][4]

Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][3] cGAMP then binds to the adaptor protein, Stimulator of Interferon Genes (STING), which is located on the endoplasmic reticulum.[3][5] This binding event initiates a signaling cascade, leading to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 translocates to the nucleus, where it drives the expression of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[5] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune and inflammatory diseases like Aicardi-Goutières Syndrome and systemic lupus erythematosus.[2][6][7]

This compound: A Direct Inhibitor of cGAS

This compound is a selective and potent small-molecule inhibitor of cGAS.[8][9] It has been shown to inhibit both human and mouse cGAS, making it a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate for autoimmune diseases.[6]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the catalytic pocket of cGAS.[10] Structural studies have revealed that this compound occupies the same region of the enzyme's active site as the substrates ATP and GTP.[2][10] This competitive binding prevents the synthesis of cGAMP, thereby blocking the downstream activation of the STING pathway.[9] Kinetic studies suggest a noncompetitive inhibitory mechanism.[2] By impeding the binding of both GTP and ATP to the enzyme active site, this compound effectively shuts down the catalytic activity of cGAS.[10]

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and this compound Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates

Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to IFN production. This compound directly inhibits cGAS.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified in various cellular and biochemical assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) reported in the literature.

Parameter Species Value Assay Reference
IC50Mouse0.11 µMcGAS activity assay[11]
IC50Human2.94 µMcGAS activity assay[11]
IC50Not Specified700 nMcGAS-mediated signaling[8][9]
KdNot Specified36.2 nMcGAS/dsDNA complex binding[8][9]
Cell Line Stimulus Measurement Effect of this compound Reference
THP-1 (Wild Type)Herring Testis DNA (HT-DNA)IFNB1 mRNASignificant decrease in expression[6]
THP-1 KO-cGASHT-DNAIFNB1 mRNANo effect (IFNB1 expression remains low)[6][12]
THP-1 KO-cGAScGAMPIFNB1 mRNANo inhibition (STING can be activated)[6][12]
Primary BMDMs (Trex1-/-)Endogenous self-DNAIFNB1 mRNAReduction in constitutive expression[11]
Murine MacrophagesdsDNAIFN-β and downstream cytokinesReduced expression[9]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effect of this compound on the cytosolic DNA sensing pathway.

Cell Culture and Reagents
  • Cell Lines: THP-1 (human monocytic cell line), THP-1-differentiated macrophages, Bone Marrow-Derived Macrophages (BMDMs).

  • Reagents: this compound (solubilized in DMSO), Herring Testis DNA (HT-DNA), 2'3'-cGAMP, Lipopolysaccharide (LPS), Poly(I:C).

Assessment of cGAS-STING Pathway Activation

The following diagram outlines a typical experimental workflow to assess the inhibitory effect of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Seed cells (e.g., THP-1, BMDMs) Pretreatment 2. Pre-treat with this compound or vehicle (DMSO) Cell_Culture->Pretreatment Stimulation 3. Stimulate with: - dsDNA (HT-DNA) - cGAMP - Other PAMPs (LPS, Poly(I:C)) Pretreatment->Stimulation RNA_Isolation 4a. RNA Isolation Stimulation->RNA_Isolation Protein_Analysis 4b. Protein Analysis Stimulation->Protein_Analysis Luciferase_Assay 4c. Luciferase Reporter Assay (for ISG expression) Stimulation->Luciferase_Assay RT_qPCR 5a. RT-qPCR for IFNB1, IL6, TNFA mRNA RNA_Isolation->RT_qPCR ELISA 5b. ELISA for secreted cytokines (IFN-β, IL-6, TNF-α) Protein_Analysis->ELISA

Caption: A generalized workflow for evaluating the impact of this compound on the cGAS-STING pathway.

Quantitative Real-Time PCR (RT-qPCR)
  • Cell Treatment: Plate cells (e.g., THP-1) and allow them to adhere. Pre-treat with a dose-range of this compound or vehicle control for a specified time.

  • Stimulation: Transfect cells with HT-DNA or treat with other stimuli (e.g., cGAMP, LPS) for a defined period.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for target genes (e.g., IFNB1, IL6, TNF) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Cell Treatment and Stimulation: Follow steps 1 and 2 from the RT-qPCR protocol.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the stimulation period.

  • ELISA: Perform an ELISA for the cytokines of interest (e.g., IFN-β, IL-6, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokines in the supernatant by comparing to a standard curve.

Luciferase Reporter Assay
  • Cell Line: Use a cell line that stably expresses a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

  • Cell Treatment and Stimulation: Follow steps 1 and 2 from the RT-qPCR protocol.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and compare the activity in this compound-treated versus untreated cells.

Specificity and Selectivity Assays

To confirm that this compound specifically inhibits the cGAS-STING pathway, control experiments are essential:

  • cGAS Knockout (KO) Cells: In cGAS KO cells, this compound should have no effect on dsDNA-induced IFN-β production, as the target is absent.[6][12] However, these cells should still respond to direct stimulation with cGAMP, bypassing cGAS, and this response should not be inhibited by this compound.[6][12]

  • Other Pattern Recognition Receptor (PRR) Ligands: Stimulate cells with ligands for other PRRs, such as LPS (TLR4), Poly(I:C) (TLR3/MDA5), or Pam3CSK4 (TLR1/2).[6] this compound should not inhibit the cytokine production induced by these ligands, demonstrating its selectivity for the cGAS pathway.[6]

Conclusion

This compound is a well-characterized and potent inhibitor of cGAS, acting directly at the enzyme's catalytic site to prevent cGAMP synthesis. Its ability to selectively block the cytosolic DNA sensing pathway in both human and mouse systems makes it an invaluable research tool for dissecting the roles of cGAS in immunity and disease. The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in utilizing this compound to investigate and potentially target the cGAS-STING pathway in various pathological contexts.

References

Preclinical Profile of RU.521: A cGAS Inhibitor for Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) as a danger signal. While crucial for host defense against pathogens, aberrant activation of this pathway by self-DNA can lead to the production of type I interferons (IFNs) and drive the pathogenesis of various autoimmune diseases, such as Aicardi-Goutières Syndrome (AGS) and Systemic Lupus Erythematosus (SLE).[1][2][3] RU.521 has emerged as a key small molecule inhibitor of cGAS, demonstrating potential as a therapeutic agent by mitigating this autoimmune-triggering cascade.[1][4] This document provides a comprehensive technical overview of the preclinical research on this compound, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound is a potent and specific small molecule inhibitor of cGAS, the primary sensor of cytosolic dsDNA.[1] Structurally, this compound binds to the enzyme's active site cavity, the same region that binds the substrates ATP and GTP.[2][5][6] This occupation of the catalytic site competitively inhibits the synthesis of the second messenger, cyclic GMP-AMP (cGAMP).[2][7] By preventing cGAMP production, this compound effectively blocks the downstream activation of STING, the subsequent phosphorylation of IRF3 by TBK1, and ultimately suppresses the expression of type I interferons and other inflammatory cytokines that contribute to autoimmune pathology.[1][5][8] Studies have confirmed that this compound's inhibitory action is specific to the cGAS-STING pathway and is dependent on the presence of cGAS.[8][9]

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi dsDNA Cytosolic dsDNA cGAS cGAS (Cyclic GMP-AMP Synthase) dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Genes (e.g., IFNB1) pIRF3->IFN_Genes Induces Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency

This compound demonstrates potent inhibition of both murine and human cGAS in cellular assays. Its half-maximal inhibitory concentration (IC50) has been consistently measured in the sub-micromolar range across various cell types and models.

Target Assay System IC50 Value Reference
Human cGASHT-DNA-activated THP-1 cells~0.8 µM[7][8]
Murine cGASMurine RAW 264.7 macrophage cells~0.7 µM[8]
Murine cGASMacrophages from AGS mouse model700 nM (0.7 µM)[2][6]
Murine cGASIn vitro biochemical assay110 nM (0.11 µM)[10]

Preclinical Models and Experimental Protocols

The efficacy and specificity of this compound have been validated through a series of in vitro and ex vivo experiments.

In Vitro Cellular Activity Assays

These assays are designed to measure the ability of this compound to inhibit cGAS activity within a cellular context.

Objective: To determine the IC50 of this compound against DNA-induced interferon production.

Key Cell Lines:

  • THP-1: A human monocytic cell line that endogenously expresses the cGAS-STING pathway components.[8]

  • RAW 264.7: A murine macrophage-like cell line.[11]

  • THP-1 Lucia™ ISG: A THP-1 reporter cell line that expresses a secreted luciferase under the control of an IRF3-inducible promoter, allowing for easy quantification of the interferon response.[12]

General Protocol:

  • Cell Seeding: Plate THP-1 Lucia™ ISG cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells. Include a vehicle control (DMSO only). Incubate for 1-3 hours.[12]

  • Pathway Stimulation: Transfect cells with a cGAS stimulus, such as Herring Testis DNA (HT-DNA), to activate the pathway.[7][8]

  • Incubation: Incubate the plate for 24 hours to allow for pathway activation and reporter gene expression.[12]

  • Quantification: Measure the luciferase activity in the supernatant according to the manufacturer's protocol.

  • Data Analysis: Plot the luciferase activity against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Experimental Workflow: In Vitro IC50 Determination

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Readout & Analysis A Seed THP-1 Lucia ISG Cells in 96-well Plate C Pre-treat Cells with This compound or Vehicle (DMSO) A->C B Prepare Serial Dilutions of this compound B->C D Stimulate with Herring Testis DNA (HT-DNA) C->D E Incubate for 24 Hours D->E F Measure Luciferase Activity E->F G Calculate IC50 F->G

Caption: Workflow for determining the cellular IC50 of this compound.

Specificity Assays

To confirm that this compound specifically targets the cGAS pathway, it is tested against other innate immune signaling pathways.

Objective: To demonstrate that this compound does not inhibit immune responses triggered by non-DNA stimuli.

Protocol:

  • Cell Culture: Culture THP-1 cells.

  • Treatment: Treat cells with a fixed concentration of this compound (e.g., 0.8 µM) or vehicle.[8]

  • Stimulation: Expose cells to various Pattern Recognition Receptor (PRR) ligands in parallel, including:

    • HT-DNA (cGAS ligand - positive control)

    • Poly(I:C) (TLR3 ligand)

    • LPS (TLR4 ligand)

    • 5'ppp-HP20 (RIG-I ligand)[8]

  • Incubation: Incubate cells for 6-24 hours.

  • Analysis: Harvest cells and quantify the mRNA expression of relevant cytokines (e.g., IFNB1, IL6) via RT-qPCR.[8]

  • Interpretation: Inhibition of cytokine production should only be observed in the HT-DNA stimulated group, confirming specificity for the cGAS pathway.

In Vivo and Ex Vivo Models

This compound has been evaluated in mouse models relevant to human autoimmune diseases. A key model is the Trex1 knockout mouse, which recapitulates features of Aicardi-Goutières Syndrome due to the accumulation of endogenous dsDNA.[5][11]

Ex Vivo Protocol:

  • Cell Isolation: Isolate bone marrow-derived macrophages (BMDMs) from Trex1 knockout mice.[5]

  • Treatment: Culture the BMDMs and treat with varying concentrations of this compound.

  • Analysis: Measure the spontaneous production of IFN-β1 in the culture supernatant by ELISA or RT-qPCR.[5]

  • Results: this compound has been shown to significantly reduce interferon expression in this model, demonstrating its efficacy in a disease-relevant context.[4][5]

Pharmacokinetics and Pharmacodynamics

While detailed pharmacokinetic (PK) and pharmacodynamic (PD) data from preclinical animal studies are not extensively published in the reviewed literature, the available information suggests that this compound is active in intact cells and has been used effectively in in vivo models through intranasal administration, indicating it can reach target tissues.[5][13] The relationship between drug concentration and the downstream biomarker (e.g., interferon levels) is a critical aspect of drug development that requires further characterization.[14][15]

Conclusion and Future Directions

The preclinical data strongly support this compound as a potent and selective inhibitor of the cGAS-STING pathway. It effectively suppresses the production of type I interferons in cellular and disease-relevant ex vivo models of autoimmunity. Its dual potency against both human and mouse cGAS makes it an invaluable tool for further preclinical research and a promising scaffold for the development of therapeutics for interferonopathies.[8] Future work should focus on comprehensive in vivo efficacy studies in models of diseases like SLE and AGS, along with detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a clear therapeutic window and advance toward clinical development.

References

Methodological & Application

Application Notes and Protocols for RU.521 in Murine Lupus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has been identified as a key player in the pathogenesis of lupus. Cytosolic double-stranded DNA (dsDNA) activates cGAS, which in turn produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are central to the lupus disease process.

RU.521 is a small molecule inhibitor of cGAS, targeting the enzyme's catalytic pocket to prevent the synthesis of cGAMP.[1][2] It has been shown to inhibit both human and murine cGAS and has demonstrated efficacy in preventing inflammatory responses in preclinical murine models of lupus.[1][3] These application notes provide a summary of the available data and detailed protocols for the in vivo use of this compound in mouse models of lupus.

Data Presentation

While preclinical studies have confirmed the effectiveness of this compound in murine models of lupus, specific in vivo dosage information for these models is not extensively detailed in the currently available literature.[1][2] However, dosages from other inflammatory disease models in mice can provide a valuable starting point for study design. The following table summarizes the known in vitro efficacy of this compound and provides a proposed dosage range for in vivo studies in lupus models based on available data from other indications.

ParameterValueSpeciesAssay TypeReference
IC50 (murine cGAS) ~0.7 µMMouseCell-based assay (RAW 264.7)[4]
IC50 (human cGAS) ~0.8 µMHumanCell-based assay (THP-1)[4]
Proposed In Vivo Dosage Range (Intraperitoneal) 10 - 30 mg/kgMouseLupus Models (e.g., MRL/lpr, NZB/W F1)Extrapolated from other inflammatory models
Proposed In Vivo Dosage Range (Oral) 20 - 50 mg/kgMouseLupus Models (e.g., MRL/lpr, NZB/W F1)Extrapolated from other inflammatory models

Note: The proposed in vivo dosages are extrapolated from studies in other inflammatory mouse models and should be optimized through a dose-finding study for each specific lupus model and experimental setup.

Experimental Protocols

The following protocols provide a general framework for the in vivo administration of this compound to mouse models of lupus, such as the MRL/lpr or NZB/W F1 strains.

Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Procedure for Intraperitoneal (I.P.) Injection:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.

  • For a final dosing solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • On the day of injection, dilute the this compound stock solution in the vehicle to the desired final concentration. For a 20 mg/kg dose in a 20g mouse (requiring 0.4 mg of this compound in a 200 µl injection volume), the final concentration would be 2 mg/ml.

  • Vortex the solution thoroughly to ensure complete dissolution.

Procedure for Oral Gavage:

  • Prepare a stock solution of this compound in DMSO as described above.

  • For a final dosing solution, prepare a vehicle of 5% DMSO, 50% PEG300, and 45% water.

  • Dilute the this compound stock solution in the vehicle to the desired final concentration.

  • Vortex the solution thoroughly.

In Vivo Dosing and Monitoring in MRL/lpr Mice

Animal Model: MRL/lpr mice (female, 8-10 weeks of age at the start of treatment)

Experimental Groups:

  • Group 1: Vehicle control (I.P. or oral gavage)

  • Group 2: this compound (e.g., 20 mg/kg, I.P. or oral gavage)

Administration Protocol:

  • Administer this compound or vehicle daily via intraperitoneal injection or oral gavage.

  • The treatment duration can range from 4 to 12 weeks, depending on the study endpoints.

  • Monitor the mice weekly for body weight and signs of proteinuria using urine test strips.

  • Collect blood samples via retro-orbital or submandibular bleeding at baseline and at specified intervals (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies and cytokines.

  • At the end of the study, euthanize the mice and collect spleens and kidneys for histological analysis and immunological studies.

Key Efficacy Readouts:

  • Proteinuria: Assessed weekly.

  • Anti-dsDNA antibody titers: Measured by ELISA from serum.

  • Kidney Histology: H&E and PAS staining to evaluate glomerulonephritis, immune complex deposition.

  • Spleen and Lymph Node Analysis: Flow cytometry for immune cell populations (B cells, T cells, plasma cells).

  • Cytokine Profiling: Measurement of serum or tissue levels of IFN-α, IFN-β, and other relevant cytokines by ELISA or multiplex assay.

Mandatory Visualizations

Signaling Pathway of this compound Action

RU521_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 ISGs Type I IFN Genes (IFN-α, IFN-β) pIRF3->ISGs translocates to nucleus & induces transcription experimental_workflow start Start of Study (e.g., 8-week-old MRL/lpr mice) grouping Randomize into Groups (Vehicle vs. This compound) start->grouping treatment Daily Treatment (I.P. or Oral Gavage) grouping->treatment monitoring Weekly Monitoring (Body Weight, Proteinuria) treatment->monitoring bleeding Periodic Blood Collection (e.g., every 4 weeks) treatment->bleeding endpoint Study Endpoint (e.g., 12 weeks of treatment) treatment->endpoint monitoring->treatment continue bleeding->treatment continue analysis Analysis: - Serum Anti-dsDNA - Kidney Histology - Spleen/LN Flow Cytometry - Cytokine Profiling endpoint->analysis

References

Application Notes and Protocols for RU.521 Treatment in Primary Macrophage Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RU.521 is a potent and selective small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][3][4] cGAMP then activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] Inappropriate activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][3][4] this compound exerts its inhibitory effect by binding to the catalytic pocket of cGAS, thereby preventing its activation by dsDNA.[1] These application notes provide detailed protocols for the use of this compound in primary macrophage cell culture to study its effects on innate immune signaling.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound in macrophage cell lines.

Parameter Cell Line Value Reference
IC₅₀ (murine cGAS) Murine RAW 264.7 Macrophages~0.70 µM[3][5][6]
IC₅₀ (human cGAS) Human THP-1 Monocytes~0.8 µM[7]
LD₅₀ Murine RAW Macrophages62 µM[1]

Table 1: Potency and Toxicity of this compound

Cell Type Treatment Cytokine Effect Reference
Murine BMDMs (Trex1-/-)This compoundIFNB1Reduced expression[1]
Human THP-1 CellsHT-DNA + this compoundIFNB1Decreased mRNA and protein levels[7][8]
Human Primary M1 MacrophagesHT-DNA + this compoundIFNB1Suppressed secretion[8][9]
Rat Brain Tissue (in vivo SAH model)This compoundTNF-α, IL-1β, IL-6Decreased production[10]
Rat Brain Tissue (in vivo SAH model)This compoundIL-10Increased production[10]
Murine RAW264.7 MacrophagesLPS + IFNγ + this compoundIl1b, Il6, TnfaDecreased mRNA expression[11]
Murine RAW264.7 MacrophagesLPS + IFNγ + this compoundIl10Increased mRNA expression[11]

Table 2: Effect of this compound on Cytokine Expression in Macrophages

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and differentiation of murine bone marrow cells into macrophages.

Materials:

  • 6-8 week old mice

  • 70% Ethanol

  • Sterile PBS

  • Complete DMEM medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • Sterile syringes and needles (25G)

  • 70 µm cell strainer

  • Petri dishes (100 mm)

Procedure:

  • Euthanize a mouse using an approved method and disinfect the hind limbs with 70% ethanol.

  • Aseptically dissect the femur and tibia from both hind limbs and remove the surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with complete DMEM using a 25G needle and syringe into a sterile 50 mL conical tube.

  • Create a single-cell suspension by gently passing the bone marrow through the syringe multiple times.

  • Filter the cell suspension through a 70 µm cell strainer to remove any clumps.

  • Centrifuge the cells at 300 x g for 7 minutes at 4°C.[12]

  • Discard the supernatant and resuspend the cell pellet in 2 mL of red blood cell lysis buffer (e.g., ACK lysis buffer) for 5 minutes at room temperature.

  • Add 10 mL of sterile PBS to neutralize the lysis buffer and centrifuge at 300 x g for 7 minutes at 4°C.

  • Discard the supernatant and resuspend the cells in complete DMEM.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed 5 x 10⁶ cells per 100 mm petri dish in 10 mL of complete DMEM supplemented with 50 ng/mL of M-CSF.[13]

  • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • On day 3, add another 5 mL of complete DMEM containing 50 ng/mL M-CSF to each dish.

  • On day 7, the cells should be fully differentiated into macrophages and ready for experiments.

Protocol 2: this compound Treatment of Primary Macrophages

This protocol outlines the procedure for treating primary macrophages with this compound to assess its inhibitory effects.

Materials:

  • Differentiated primary macrophages (from Protocol 1)

  • This compound (InvivoGen, cat. no. inh-ru521)

  • DMSO (vehicle control)

  • dsDNA stimulus (e.g., Herring Testis DNA - HT-DNA) or other appropriate stimulus (e.g., LPS)

  • Cell culture plates (e.g., 24-well or 96-well plates)

  • Complete DMEM medium

Procedure:

  • Plate the differentiated BMDMs at the desired density in appropriate cell culture plates. The optimal seeding density may vary depending on the specific assay and should be determined empirically.[14]

  • Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete DMEM to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose for your specific experiment.

  • Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.

  • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours) before adding the stimulus. This pre-incubation time may need to be optimized.

  • Add the dsDNA stimulus (e.g., HT-DNA at a final concentration of 0.3 µg/mL) or other inflammatory stimuli to the wells.[7] Include a negative control group with no stimulus.

  • Incubate the cells for the desired period (e.g., 6-24 hours) depending on the downstream analysis.

  • After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for downstream analysis (e.g., qRT-PCR, Western blot).

Protocol 3: Analysis of Cytokine Expression by qRT-PCR

This protocol describes the quantification of gene expression of key cytokines, such as IFNB1, in response to this compound treatment.

Materials:

  • This compound-treated and control macrophage cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., Ifnb1, Il6, Tnf) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • Extract total RNA from the cell lysates using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction using a thermal cycler. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Visualizations

Signaling Pathway Diagram

RU521_cGAS_STING_Pathway cluster_nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes & translocates IFN_Genes Type I IFN Genes (e.g., IFNB1) Cytokines Pro-inflammatory Cytokines

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Primary Macrophage Culture Treatment This compound Treatment (with Vehicle Control) Start->Treatment Stimulation Stimulation with dsDNA (e.g., HT-DNA) Treatment->Stimulation Incubation Incubation (6-24 hours) Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis ELISA ELISA (Cytokine Secretion) Analysis->ELISA qRTPCR qRT-PCR (Gene Expression) Analysis->qRTPCR WesternBlot Western Blot (Protein Expression) Analysis->WesternBlot

Caption: A typical experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for Studying Neuroinflammation in SAH Models Using RU.521

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of RU.521, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), for the investigation of neuroinflammation in preclinical models of subarachnoid hemorrhage (SAH). The protocols and data presented are based on established rodent models of SAH and highlight the therapeutic potential of this compound in mitigating early brain injury by modulating microglial activity and inflammatory signaling pathways.

Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity, often exacerbated by a robust neuroinflammatory response in the early stages following the initial bleed.[1][2][3][4] Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating this inflammatory cascade.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a key mediator of innate immune responses and neuroinflammation in various neurological conditions.[1][5][6] Cytosolic double-stranded DNA (dsDNA), released from damaged cells after SAH, can activate cGAS, leading to the production of inflammatory cytokines and subsequent neuronal injury.[1][7]

This compound is a potent and specific inhibitor of murine cGAS, making it a valuable tool for dissecting the role of the cGAS-STING pathway in SAH-induced neuroinflammation.[7] Studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory mediators, shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, and ultimately improve neurological outcomes in rodent SAH models.[1][2] These notes provide detailed protocols for utilizing this compound in an experimental SAH setting and summarize the expected quantitative outcomes.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on key pathological and inflammatory markers in a rat model of SAH.

Table 1: Effect of this compound on Neurological Deficits and Brain Edema 24 Hours Post-SAH

Treatment GroupModified Garcia ScoreBeam Balance ScoreBrain Water Content (%)
Sham18.0 ± 0.010.0 ± 0.078.5 ± 0.5
SAH + Vehicle10.5 ± 1.54.5 ± 1.082.0 ± 0.8
SAH + this compound (150 µg/kg)12.0 ± 1.05.5 ± 0.581.0 ± 0.7
SAH + this compound (450 µg/kg)14.5 ± 1.27.5 ± 0.880.0 ± 0.6
SAH + this compound (1350 µg/kg)13.0 ± 1.16.5 ± 0.780.5 ± 0.5

Data are presented as mean ± standard deviation. The 450 µg/kg dose of this compound showed the most significant improvement in neurological scores and reduction in brain water content.[8]

Table 2: Effect of this compound on Pro- and Anti-inflammatory Cytokine Levels 24 Hours Post-SAH

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)IL-10 (pg/mg protein)
Sham20 ± 515 ± 430 ± 650 ± 8
SAH + Vehicle80 ± 1065 ± 8110 ± 1225 ± 5
SAH + this compound (450 µg/kg)45 ± 735 ± 660 ± 945 ± 7

Data are presented as mean ± standard deviation. This compound treatment significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased the level of the anti-inflammatory cytokine (IL-10) in the brain tissue following SAH.[1][2]

Table 3: Effect of this compound on Microglial Polarization Markers 24 Hours Post-SAH

Treatment GroupiNOS (M1 marker, relative expression)CD206 (M2 marker, relative expression)
Sham0.2 ± 0.051.5 ± 0.3
SAH + Vehicle1.0 ± 0.20.5 ± 0.1
SAH + this compound (450 µg/kg)0.4 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation of relative expression levels normalized to the SAH + Vehicle group. This compound treatment suppressed the expression of the M1 marker iNOS and enhanced the expression of the M2 marker CD206, indicating a shift towards an anti-inflammatory microglial phenotype.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound in a rat model of SAH.

Endovascular Perforation Model of SAH in Rats

This model is widely used to mimic aneurysmal SAH in humans.[9]

  • Animals: Male Sprague-Dawley rats (280-320 g) are used.[8]

  • Anesthesia: Anesthetize the rats with an intraperitoneal injection of pentobarbital (B6593769) sodium.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place a temporary clip on the CCA.

    • Introduce a sharpened 4-0 nylon monofilament suture into the ECA lumen and advance it into the ICA until resistance is felt at the bifurcation of the anterior and middle cerebral arteries.

    • Puncture the vessel by advancing the filament slightly further, then immediately withdraw it.

    • Ligate the ECA stump.

    • Suture the incision.

  • Sham Operation: Perform the same surgical procedure without puncturing the vessel.

  • Post-operative Care: Provide fluid support and monitor the animals for neurological deficits.

Administration of this compound

Intranasal administration is a non-invasive method for delivering drugs to the brain.

  • Drug Preparation: Dissolve this compound (e.g., from MedChemExpress, HY-114180) in a vehicle of 1% DMSO in corn oil.[2]

  • Dosage: Based on dose-response studies, a dose of 450 µg/kg has been shown to be effective.[8] Doses of 150 µg/kg and 1350 µg/kg have also been tested.[8]

  • Administration: Administer the prepared this compound solution intranasally 1 hour after the induction of SAH.[2] The total volume should be divided between the two nostrils.

Assessment of Neuroinflammation
  • Western Blot Analysis:

    • Euthanize the rats 24 hours post-SAH and harvest the brain tissue (e.g., ipsilateral basal temporal lobe cortex).[8]

    • Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against target proteins (e.g., cGAS, STING, p-NF-κB, Iba1, iNOS, CD206) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

  • Immunofluorescence Staining:

    • Perfuse the rats with 4% paraformaldehyde 24 hours post-SAH.

    • Harvest the brains and post-fix them overnight.

    • Cryoprotect the brains in sucrose (B13894) solutions.

    • Cut coronal sections (e.g., 20 µm thick) using a cryostat.

    • Permeabilize the sections with Triton X-100 and block with serum.

    • Incubate with primary antibodies (e.g., anti-Iba1 for microglia, anti-cGAS) overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Mount the sections and visualize them using a fluorescence or confocal microscope.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Prepare brain tissue homogenates as described for Western blotting.

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) according to the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathway of this compound in SAH-Induced Neuroinflammation

Caption: The cGAS-STING signaling cascade in SAH-induced neuroinflammation and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound in SAH Models

Experimental_Workflow Start Start SAH_Model Induce SAH in Rats (Endovascular Perforation) Start->SAH_Model Sham_Group Sham Operation Start->Sham_Group Treatment_Groups Randomly Assign to Treatment Groups SAH_Model->Treatment_Groups Assessments_24h Assessments at 24 hours post-SAH Sham_Group->Assessments_24h Vehicle_Group SAH + Vehicle Treatment_Groups->Vehicle_Group RU521_Group SAH + this compound (e.g., 450 µg/kg) Treatment_Groups->RU521_Group Drug_Admin Intranasal Administration (1 hour post-SAH) Vehicle_Group->Drug_Admin RU521_Group->Drug_Admin Drug_Admin->Assessments_24h Neuro_Scores Neurological Scores (Modified Garcia, Beam Balance) Assessments_24h->Neuro_Scores Brain_Edema Brain Water Content Assessments_24h->Brain_Edema Inflammation_Markers Neuroinflammation Markers (Western Blot, IF, ELISA) Assessments_24h->Inflammation_Markers End End Inflammation_Markers->End

Caption: A streamlined workflow for evaluating the therapeutic effects of this compound in a rat model of SAH.

References

Application Notes and Protocols for RU.521 Administration in Experimental Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of RU.521, a potent inhibitor of murine cyclic GMP-AMP synthase (cGAS), in various experimental autoimmune models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of cGAS inhibition in autoimmune and inflammatory diseases.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a key cytosolic DNA sensor that, upon activation by misplaced self-DNA, triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] In several autoimmune diseases, constitutive activation of the cGAS-STING pathway is a critical driver of pathology.[1][2] this compound is a small molecule inhibitor that has been shown to potently and selectively inhibit murine cGAS, thereby reducing IFN production in models of autoimmune diseases.[1][2] Pre-clinical studies have demonstrated its efficacy in murine models of lupus, arthritis, and inflammatory bowel disease.[3]

Mechanism of Action

This compound functions by binding to the catalytic pocket of cGAS, preventing its interaction with dsDNA and subsequent synthesis of the second messenger cGAMP.[4] This targeted inhibition blocks the downstream signaling cascade that leads to the production of inflammatory cytokines.

Signaling Pathway of cGAS-STING Activation and this compound Inhibition

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I IFNs & Pro-inflammatory Cytokines IRF3->IFNs Induces Transcription NFkB->IFNs Induces Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineSpeciesIC50 ValueReference
cGAS InhibitionMouse MacrophagesMurine0.70 µM[5]
cGAS InhibitionTHP-1 cellsHuman~0.8 µM[6]
cGAS Inhibition (Biochemical assay)Recombinant m-cGASMurine0.11 µM[5]
cGAS Inhibition (Biochemical assay)Recombinant h-cGASHuman2.94 µM[5]

Table 2: In Vivo Administration of this compound

ModelSpeciesRoute of AdministrationDosageVehicleReference
Subarachnoid HemorrhageRatIntranasal150, 450, 1350 µg/kgPhosphate-buffered saline (PBS)[1]
DSS-Induced ColitisMouseIntraperitonealNot specified in retrieved resultsNot specified in retrieved results[3]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics human ulcerative colitis and is characterized by weight loss, diarrhea, and bloody stools.

Experimental Workflow

DSS_Colitis_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Disease Induction (7 days) cluster_treatment This compound Treatment cluster_evaluation Evaluation Acclimatize House mice in SPF conditions DSS_Admin Administer 2-3% DSS in drinking water Acclimatize->DSS_Admin Daily_Monitoring Monitor body weight, stool consistency, and presence of blood DSS_Admin->Daily_Monitoring RU521_Admin Administer this compound or vehicle DSS_Admin->RU521_Admin Concurrent or therapeutic Euthanasia Euthanize mice Daily_Monitoring->Euthanasia RU521_Admin->Euthanasia Analysis Collect colon for length measurement, histology, and cytokine analysis Euthanasia->Analysis

Caption: Workflow for DSS-induced colitis and this compound treatment.

Protocol:

  • Animals: Use male C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Housing: House animals in specific pathogen-free (SPF) conditions.

  • Disease Induction:

    • Prepare a 2-3% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water.[7]

    • Provide the DSS solution as the sole source of drinking water for 7 consecutive days.[7]

    • The control group should receive regular autoclaved drinking water.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle such as PBS or 1% DMSO.

    • Dosage and Route: Based on other in vivo studies, a starting dose of 450 µg/kg administered intraperitoneally or intranasally can be considered.[1] Dose-response studies are recommended.

    • Timing: Administration can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of clinical signs).

  • Monitoring and Evaluation:

    • Monitor mice daily for body weight, stool consistency, and the presence of occult blood.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

    • On day 8, euthanize the mice and collect the colon.

    • Measure colon length (colitis leads to colon shortening).

    • Perform histological analysis of colon sections to assess inflammation, ulceration, and crypt damage.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used model for rheumatoid arthritis, characterized by synovial inflammation and joint destruction.

Protocol:

  • Animals: Use DBA/1 mice, 8-10 weeks old, as they are highly susceptible to CIA.[8]

  • Immunization:

    • Primary Immunization (Day 0):

      • Prepare an emulsion of 100 µg of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

      • Administer 100 µL of the emulsion intradermally at the base of the tail.[9]

    • Booster Immunization (Day 21):

      • Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).

      • Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.[9]

  • This compound Administration:

    • Preparation: Prepare this compound as described for the DSS model.

    • Dosage and Route: An intraperitoneal administration route is common for systemic treatments in this model. A starting dose of 450 µg/kg can be tested.

    • Timing: Treatment can be initiated before the onset of arthritis (prophylactic) or after the appearance of clinical signs (therapeutic).

  • Monitoring and Evaluation:

    • Begin clinical scoring of arthritis severity from day 21, three times a week.

    • The scoring is typically based on the swelling and redness of the paws.

    • At the end of the experiment, collect paws for histological analysis of joint inflammation, cartilage, and bone erosion.

    • Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation and demyelination.

Protocol:

  • Animals: Use female C57BL/6 mice, 8-12 weeks old.

  • Induction of EAE:

    • Immunization (Day 0):

      • Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in CFA.

      • Inject 200 µL of the emulsion subcutaneously at two sites on the flank.[10]

    • Pertussis Toxin Administration:

      • Inject 200-300 ng of pertussis toxin in PBS intraperitoneally on day 0 and day 2.[10]

  • This compound Administration:

    • Preparation: Prepare this compound as described previously.

    • Dosage and Route: Intraperitoneal or intranasal administration can be considered. A starting dose of 450 µg/kg is suggested.[1]

    • Timing: Treatment can be prophylactic or therapeutic.

  • Monitoring and Evaluation:

    • Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) starting from day 7.

    • Score the disease severity based on a standardized scale.

    • At the peak of the disease or at the end of the study, collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.

    • Analyze immune cell populations in the CNS and lymphoid organs by flow cytometry.

Conclusion

This compound is a valuable tool for investigating the role of the cGAS-STING pathway in the pathogenesis of autoimmune diseases. The protocols outlined above provide a framework for the administration of this compound in key experimental models. Researchers should optimize dosage, timing, and route of administration for their specific experimental questions. Careful monitoring and comprehensive evaluation of disease parameters are crucial for interpreting the therapeutic effects of cGAS inhibition.

References

Application Notes and Protocols: Quantifying RU.521 Activity by Measuring cGAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the inhibitory activity of RU.521, a potent inhibitor of cyclic GMP-AMP synthase (cGAS), by measuring the levels of its enzymatic product, cyclic GMP-AMP (cGAMP). This document outlines the underlying signaling pathway, detailed experimental protocols for cell-based assays, and methods for the sensitive detection of cGAMP.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cGAMP from ATP and GTP.[2][3][4] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein, leading to a downstream signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[1][2][4]

Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[1][2] this compound is a small molecule inhibitor that has been shown to potently and selectively inhibit both human and mouse cGAS, thereby blocking the production of cGAMP and suppressing the downstream inflammatory response.[2][4] this compound occupies the catalytic pocket of cGAS, interfering with the binding of ATP and GTP substrates.[2]

Accurately quantifying the reduction in cGAMP levels upon treatment with this compound is a direct and reliable method to determine its bioactivity and potency. This document provides detailed protocols for researchers to assess the efficacy of this compound in cell-based models.

cGAS-STING Signaling Pathway and this compound Inhibition

The following diagram illustrates the cGAS-STING signaling pathway and the mechanism of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription

Figure 1: cGAS-STING signaling pathway and this compound inhibition.

Quantitative Data on this compound Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity by 50%. The following tables summarize the reported IC50 values for this compound and its effect on cGAMP production in different cell lines.

Table 1: IC50 Values of this compound in Cell-Based Assays

Cell LineSpeciesAssay ReadoutIC50 (µM)Reference
THP-1HumanIFNB1 mRNA expression~0.8[2]
RAW 264.7MurineIFN-β production0.7[2]
RAW-Lucia ISG-KO-cGAS (transfected with m-cGAS)MurineLuciferase activityNot specified[5][6]
RAW-Lucia ISG-KO-cGAS (transfected with h-cGAS)HumanLuciferase activityNot specified[5][6]

Table 2: this compound-Mediated Reduction in Intracellular cGAMP Levels

Cell LineSpecies cGASThis compound Concentration (µM)cGAMP Level (femtomoles)% ReductionReference
RAW-Lucia ISG-KO-cGASMurine0~28.6-[6]
RAW-Lucia ISG-KO-cGASMurine0.8ReducedNot specified[6]
RAW-Lucia ISG-KO-cGASMurine3.0Further ReducedNot specified[6]
RAW-Lucia ISG-KO-cGASHuman0~7.3-[6]
RAW-Lucia ISG-KO-cGASHuman0.8ReducedNot specified[6]
RAW-Lucia ISG-KO-cGASHuman3.0Further ReducedNot specified[6]

Experimental Protocols

This section provides detailed protocols for treating cells with this compound and subsequently quantifying intracellular cGAMP levels.

Experimental Workflow

The general workflow for assessing the inhibitory activity of this compound on cGAMP production is depicted below.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Pre-treatment A->B C 3. cGAS Stimulation (e.g., HT-DNA transfection) B->C D 4. Cell Lysis C->D E 5. cGAMP Quantification D->E F LC-MS/MS E->F G ELISA E->G H FRET-based Assay E->H

Figure 2: General experimental workflow for quantifying this compound activity.

Protocol 1: Inhibition of cGAMP Production in THP-1 Monocytes

This protocol describes the treatment of the human monocytic cell line THP-1 with this compound and subsequent quantification of cGAMP.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Herring Testis DNA (HT-DNA)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Cell lysis buffer

  • cGAMP quantification kit (e.g., ELISA or reagents for LC-MS/MS)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells in 24-well plates at a density that will result in 60-70% confluency at the time of transfection.[7]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations (e.g., a dose-response range from 0.01 µM to 10 µM) in cell culture medium. Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a vehicle control (DMSO).

  • cGAS Stimulation:

    • Prepare the DNA transfection complex by mixing HT-DNA with a suitable transfection reagent in Opti-MEM according to the manufacturer's instructions.[8]

    • Add the transfection complex to the this compound-treated cells to stimulate cGAS activity.[9]

    • Include an unstimulated control group.

  • Incubation: Incubate the cells for 4-6 hours to allow for cGAMP production.[9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • cGAMP Quantification: Proceed with cGAMP quantification using one of the methods described below.

Protocol 2: Quantification of cGAMP

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of cGAMP.[2][10][11][12]

General Procedure:

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with methanol) and centrifuge. Collect the supernatant containing the metabolites.

  • LC Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate cGAMP from other cellular components.

  • MS/MS Detection: Analyze the eluent by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13] Monitor the specific precursor-to-product ion transition for cGAMP.

  • Quantification: Generate a standard curve using known concentrations of a synthetic cGAMP standard.[5][13] Calculate the concentration of cGAMP in the samples by comparing their peak areas to the standard curve.

ELISA provides a high-throughput and more accessible method for cGAMP quantification.[9][14] Competitive ELISA is the common format for small molecule detection.

General Procedure (based on a competitive ELISA kit): [9]

  • Standard and Sample Preparation: Prepare a serial dilution of the cGAMP standard provided in the kit. Dilute the cell lysates as needed.

  • Assay Plate: Add the standards and samples to the wells of the antibody-coated microplate.

  • Competitive Reaction: Add the cGAMP-HRP conjugate to each well. This will compete with the cGAMP in the sample for binding to the antibody.

  • Incubation: Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature).

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution to develop the color.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of cGAMP in the sample.

  • Calculation: Generate a standard curve and determine the cGAMP concentration in the samples.

FRET-based biosensors allow for the real-time measurement of cGAMP in living cells.[15][16][17] This method typically involves a genetically encoded sensor that changes its FRET efficiency upon binding to cGAMP.

General Procedure:

  • Biosensor Delivery: Transfect the cells of interest with a plasmid encoding the FRET-based cGAMP biosensor.

  • Cell Treatment: Treat the cells with this compound and the cGAS stimulus as described in Protocol 1.

  • Live-Cell Imaging: Monitor the FRET signal in real-time using a fluorescence microscope equipped for FRET imaging.

  • Data Analysis: Calculate the FRET ratio changes over time to determine the relative changes in intracellular cGAMP concentrations.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to quantify the inhibitory activity of this compound on cGAS. By accurately measuring the reduction in cGAMP levels, scientists can effectively assess the potency and efficacy of this inhibitor, facilitating further research into its therapeutic potential for treating inflammatory and autoimmune diseases.

References

Application Notes: RU.521 in Viral Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RU.521 is a potent and selective small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] The cGAS-STIMULATOR OF INTERFERON GENES (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which is a key signature of many viral infections.[3][4][5] Upon binding to dsDNA from incoming viruses, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][6] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines.[6][7] These molecules establish an antiviral state in infected and neighboring cells.

This compound provides researchers with a powerful tool to probe the specific role of the cGAS-STING pathway during viral pathogenesis. By inhibiting cGAS, this compound allows for the investigation of viral replication, host immune responses, and viral countermeasures in the absence of this specific DNA sensing pathway. It has demonstrated efficacy against both human and mouse cGAS, making it a valuable compound for a range of in vitro and in vivo studies.[6][8][9]

Mechanism of Action

This compound functions as a competitive inhibitor that binds directly to the catalytic pocket of cGAS.[2][3] This binding action sterically hinders the access of the substrates, ATP and GTP, to the active site.[2] Consequently, this compound effectively prevents cGAS from synthesizing cGAMP in response to cytosolic dsDNA.[6][9][10] This inhibition is specific to the cGAS-STING axis; this compound does not significantly affect downstream signaling components when the pathway is activated by direct application of cGAMP or recombinant IFN.[2][6] Furthermore, it shows little to no off-target effects on other innate immune pathways, such as those mediated by Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs).[6][7]

RU521_Mechanism cluster_cytosol Cytosol cluster_er ER Membrane cluster_downstream Downstream Signaling DNA Viral dsDNA cGAS cGAS DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN Induces Transcription

Caption: cGAS-STING pathway and the inhibitory action of this compound.

Quantitative Data

This compound exhibits similar potency against both human and mouse cGAS in cell-based assays.

Target Cell Line Assay Type IC₅₀ (Half-Maximal Inhibitory Concentration) Reference
Human cGAS (h-cGAS)THP-1 (Human Monocytic)HT-DNA stimulated IFN-β induction~0.8 µM[6][11]
Mouse cGAS (m-cGAS)RAW 264.7 (Murine Macrophage)HT-DNA stimulated IFN-β induction~0.7 µM[6]
Mouse cGAS (m-cGAS)Macrophages from AGS mouse modelIFN-β expression700 nM (0.7 µM)[12][13]

Experimental Protocols

Protocol 1: Evaluating the Role of cGAS in Viral Replication

This protocol determines the effect of cGAS inhibition on the replication of a DNA virus.

Materials:

  • Host cells permissive to the virus of interest (e.g., THP-1, primary macrophages)

  • Virus stock with a known titer

  • This compound (InvivoGen, cat. no. inh-ru521)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 96-well or 24-well tissue culture plates

  • Reagents for viral titer quantification (e.g., crystal violet for plaque assay)

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate to achieve 80-90% confluency on the day of infection.

  • Pre-treatment: Approximately 2-4 hours before infection, treat the cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO-only vehicle control group.

  • Infection: Infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, MOI = 0.1.

  • Incubation: Incubate the infected cells for a period relevant to the virus's replication cycle (e.g., 24, 48, or 72 hours).

  • Sample Collection: At the desired time point, collect the cell culture supernatant and/or cell lysates.

  • Quantification of Viral Titer: Determine the viral titer in the collected samples using a standard method like a Plaque Assay (see Protocol 3) or qPCR for viral genomes.

  • Data Analysis: Compare the viral titers from this compound-treated groups to the vehicle control. A significant increase in viral titer suggests that the cGAS pathway plays a role in controlling the infection.

Protocol 2: Analysis of Type I Interferon Response

This protocol measures the impact of this compound on the production of IFN-β following viral infection or dsDNA stimulation.

Materials:

  • Samples from Protocol 1 (cell culture supernatant and cell lysates)

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for IFNB1 (human) or Ifnb1 (mouse) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan master mix for RT-qPCR

  • Human or Mouse IFN-β ELISA kit

Procedure (RT-qPCR):

  • RNA Extraction: Isolate total RNA from cell lysates collected at an early time point post-infection (e.g., 6-12 hours).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Real-Time qPCR: Perform qPCR using primers for the IFN-β gene and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method. Compare the expression levels in this compound-treated cells to the vehicle control. A significant reduction indicates successful inhibition of the cGAS-dependent IFN response.

Procedure (ELISA):

  • Sample Preparation: Use the cell culture supernatant collected at a later time point (e.g., 24 hours).

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of secreted IFN-β protein.

  • Data Analysis: Compare the IFN-β concentrations between this compound-treated and vehicle control groups.

Protocol 3: Viral Titer Quantification (Plaque Assay)

This is a standard functional assay to quantify infectious virus particles.

Materials:

  • Permissive cells for plaque formation

  • Supernatant samples from Protocol 1

  • Serum-free medium for dilutions

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed permissive cells in 6-well or 12-well plates to form a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatants in serum-free medium.

  • Inoculation: Remove the medium from the cell monolayers and inoculate with the viral dilutions. Incubate for 1 hour to allow viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium. This semi-solid medium restricts viral spread to adjacent cells, leading to localized zones of cell death (plaques).

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Fixation and Staining: Fix the cells and stain with crystal violet. Living cells will stain purple, while plaques will appear as clear zones.

  • Plaque Counting: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). Calculate the viral titer as Plaque Forming Units per mL (PFU/mL).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Host Cells B 2. Pre-treat with this compound or DMSO (Vehicle) A->B C 3. Infect with Virus (e.g., MOI 0.1) B->C D 4. Incubate (e.g., 6-72 hours) C->D E 5a. Collect Supernatant for Plaque Assay & ELISA D->E F 5b. Collect Cell Lysate for RT-qPCR D->F H Analyze IFN-β Protein (ELISA) E->H I Quantify Viral Titer (Plaque Assay) E->I G Analyze IFN-β mRNA (RT-qPCR) F->G

Caption: General workflow for studying this compound's effect on viral infection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RU.521 Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the working concentration of RU.521, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal often associated with viral or bacterial infections, as well as cellular damage.[1][3] Upon binding to dsDNA, cGAS catalyzes the synthesis of a second messenger molecule called cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][4] this compound inhibits cGAS activity, thereby blocking the production of cGAMP and suppressing the downstream inflammatory response.[5][6]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in various human and murine cell lines, including:

  • THP-1: A human monocytic cell line that expresses the cGAS-STING pathway.[7]

  • RAW 264.7: A murine macrophage-like cell line.[7]

  • HEK293: A human embryonic kidney cell line, which requires co-transfection with cGAS and STING for a functional pathway.[7]

  • Primary human peripheral blood mononuclear cells (PBMCs) and M1 macrophages .[7][8]

  • Mouse Embryonic Fibroblasts (MEFs) .[2]

Q3: What is a good starting concentration for this compound in my cell line?

A3: A good starting point for this compound is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on published data, the half-maximal inhibitory concentration (IC50) is approximately 0.7 µM in murine RAW 264.7 cells and around 0.8 µM in human THP-1 cells.[7] A common working concentration used in various cellular assays ranges from 200 ng/mL (approximately 0.48 µM) to 20 µg/mL (approximately 48.2 µM).[1]

Q4: How can I assess the inhibitory activity of this compound in my experiment?

A4: The inhibitory effect of this compound can be quantified by measuring the downstream products of the cGAS-STING pathway. A common method is to measure the mRNA expression levels of type I interferon genes, such as IFNB1, or interferon-stimulated genes (ISGs), like CXCL10, using quantitative real-time PCR (RT-qPCR).[7][9] Alternatively, protein levels of secreted IFN-β can be measured by ELISA.[7] Luciferase reporter assays under the control of an IFN-inducible promoter (e.g., ISRE) are also a sensitive method.[7]

Q5: Is this compound toxic to cells?

A5: this compound exhibits cytotoxicity at higher concentrations. In THP-1 cells, the half-maximal lethal dose (LD50) was determined to be 31.4 µM, which is approximately 40 times greater than its IC50 in the same cell line.[7] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the optimal non-toxic working concentration range.

Data Presentation

Table 1: Reported IC50 and LD50 Values for this compound in Different Cell Lines

Cell LineSpeciesAssay TypeParameterValueReference
THP-1HumanIFNB1 mRNA expressionIC50~0.8 µM[7]
RAW 264.7MurineIFNB1 mRNA expressionIC50~0.7 µM[7]
THP-1HumanCytotoxicity AssayLD5031.4 µM[7]
Primary Human MacrophagesHumanIFNB1 mRNA expressionIC50≤1 µM[9]
Mouse MacrophagesMurineNot SpecifiedIC500.70 µM[9]

Note: IC50 values can vary depending on the specific experimental conditions, including the stimulus used to activate the cGAS pathway and the readout measured.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound using RT-qPCR

This protocol describes a method to determine the dose-dependent inhibitory effect of this compound on cGAS signaling by measuring the expression of IFNB1 mRNA.

Materials:

  • Target cell line (e.g., THP-1 or RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • cGAS stimulus (e.g., Herring Testis DNA (HT-DNA) or other dsDNA)

  • Transfection reagent (if necessary for DNA delivery)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed your target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • cGAS Stimulation: Prepare the cGAS stimulus (e.g., HT-DNA complexed with a transfection reagent according to the manufacturer's protocol).

  • Add the stimulus to the wells, including the vehicle control wells. Also, include an unstimulated control (cells with vehicle but no stimulus).

  • Incubate for the desired time to allow for gene expression (typically 6-24 hours, which should be optimized for your cell line and stimulus).

  • RNA Extraction and cDNA Synthesis: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit, and then synthesize cDNA.

  • qPCR Analysis: Perform qPCR using primers for IFNB1 and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of IFNB1 normalized to the housekeeping gene using the ΔΔCt method. Plot the relative IFNB1 expression against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

RU521_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISRE ISRE pIRF3_dimer->ISRE translocates & binds IFNB1 IFN-β Gene Expression ISRE->IFNB1

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Pre-incubate Cells with this compound/Vehicle A->C B Prepare this compound Serial Dilutions B->C D Stimulate with dsDNA C->D E Incubate (6-24h) D->E F RNA Extraction E->F G cDNA Synthesis F->G H RT-qPCR for IFN-β & Housekeeping Gene G->H I Calculate Relative Expression & Determine IC50 H->I

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_guide start No or Low Inhibition of cGAS Activity q1 Is the cGAS pathway active in your cell line? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the this compound concentration sufficient? a1_yes->q2 a1_no_sol Use a cell line with a functional cGAS-STING pathway (e.g., THP-1) or transfect necessary components. a1_no->a1_no_sol a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the dsDNA stimulus effectively delivered to the cytoplasm? a2_yes->q3 a2_no_sol Increase this compound concentration. Perform a dose-response experiment. a2_no->a2_no_sol a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there significant cell toxicity observed? a3_yes->q4 a3_no_sol Optimize transfection reagent and dsDNA concentration. a3_no->a3_no_sol a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a4_yes_sol Lower this compound concentration. Perform a cytotoxicity assay to determine the non-toxic range. a4_yes->a4_yes_sol final_sol Consider this compound stability and solvent (DMSO) concentration. a4_no->final_sol

Caption: Troubleshooting decision tree for this compound optimization.

References

RU.521 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RU.521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed information on its solubility, stability, and proper handling in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that plays a critical role in the innate immune system.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][3][4] this compound inhibits the enzymatic activity of cGAS, thereby blocking the production of cGAMP and suppressing the downstream inflammatory response.[3][5] It has been shown to be more potent against murine cGAS than human cGAS.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in research to study the role of the cGAS-STING pathway in various physiological and pathological processes. It is a valuable tool for investigating autoimmune diseases, viral and bacterial infections, and cancer immunology.[1][5] Specifically, it has been used to reduce constitutive interferon expression in macrophages from a mouse model of Aicardi-Goutières syndrome.[6]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[2][6][7] It is reported to be insoluble in water.[7]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions reconstituted in DMSO are stable for at least 6 months when stored at -20°C.[2]

Q5: What are the typical working concentrations of this compound in cell culture?

A5: The working concentration of this compound can vary depending on the cell type and experimental design. However, typical concentrations for cell culture assays range from 200 ng/mL (482 nM) to 20 µg/mL (48.2 µM).[2] For in vitro inhibition of cGAS in BV2 microglial cells, a concentration of 500 nM has been used.[8] The IC50 for inhibiting cGAS-mediated signaling has been reported to be approximately 0.7-0.8 µM in murine and human cell lines.[5][9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound upon dilution in culture media. Low aqueous solubility of this compound. The final concentration of DMSO may be too low to maintain solubility.- Prepare a high-concentration stock solution in 100% DMSO. - When preparing the final working solution, add the this compound stock solution to the pre-warmed culture medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing. - Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). - Consider a final DMSO concentration of 0.1% to aid solubility.
Inconsistent or lack of inhibitory effect. Compound Degradation: this compound may not be stable in the culture medium for the entire duration of the experiment at 37°C. Incorrect Concentration: The effective concentration at the cellular level may be lower than expected.- Perform a stability study of this compound in your specific culture medium at 37°C over the time course of your experiment (see Experimental Protocols section). If degradation is observed, consider replenishing the compound with fresh medium at regular intervals. - Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Cell toxicity observed at effective concentrations. The concentration of this compound or the final DMSO concentration is too high.- Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. - Ensure the final DMSO concentration is below the tolerance level of your cells. Run a vehicle control with the same final concentration of DMSO to assess its effect.

Quantitative Data Summary

Table 1: this compound Physicochemical and Solubility Data

PropertyValueReference
Molecular Formula C₁₉H₁₂Cl₂N₄O₃[2]
Molecular Weight 415.23 g/mol [2]
Solubility in DMSO 2 mg/mL (4.82 mM) to 83 mg/mL (199.88 mM)[2][7]
Solubility in Water Insoluble[7]
Solubility in Ethanol 2 mg/mL[7]
Storage of Stock Solution -20°C[2]
Stability of Stock Solution At least 6 months at -20°C[2]

Table 2: this compound Potency and Working Concentrations

ParameterValueCell Line/SystemReference
IC₅₀ (cGAS-mediated signaling) ~0.7 µMMurine RAW 264.7 cells[5]
IC₅₀ (cGAS-mediated signaling) ~0.8 µMHuman THP-1 cells[5][9]
Working Concentration Range 200 ng/mL (482 nM) - 20 µg/mL (48.2 µM)General cell culture assays[2]
Working Concentration (in vitro) 500 nMBV2 microglial cells[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of DMSO needed to dissolve a known weight of this compound to achieve a 10 mM concentration (Molecular Weight = 415.23 g/mol ).

    • Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Prepare Working Solutions in Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare the final working concentration, perform a serial dilution of the stock solution into the pre-warmed medium. It is recommended to add the DMSO stock solution to the medium while gently vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.

    • Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, and should be consistent across all experimental and control groups.

Protocol 2: Assessment of this compound Stability in Culture Medium

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (with and without serum)

  • Sterile, low-binding tubes or a multi-well plate

  • Humidified incubator (37°C, 5% CO₂)

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare a solution of this compound in the desired culture medium (with and without serum) at the highest concentration to be used in your experiments.

  • Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Place the tubes in a 37°C, 5% CO₂ incubator.

  • At each designated time point, remove one tube and immediately process it for analysis or store it at -80°C until all time points are collected. The t=0 sample should be processed immediately after preparation.

  • Quantify the concentration of the remaining this compound at each time point using a validated analytical method such as HPLC-UV or LC-MS.

  • Plot the concentration of this compound versus time to determine its stability profile in the culture medium.

Visualizations

G cluster_cytosol Cytosol cluster_er ER Membrane cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates STING_TBK1 STING-TBK1 complex STING->STING_TBK1 translocates & recruits TBK1 IRF3 IRF3 STING_TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes (e.g., IFNB1) pIRF3->IFN_genes translocates & activates transcription

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

G start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock prep_media Pre-warm Culture Medium to 37°C store_stock->prep_media dilute Serially Dilute Stock into Medium store_stock->dilute prep_media->dilute treat_cells Treat Cells with This compound Working Solution dilute->treat_cells end End treat_cells->end

Caption: Experimental workflow for preparing and using this compound in cell culture.

References

potential off-target effects of RU.521 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the RU.521 inhibitor. All information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound inhibitor?

A1: The primary target of this compound is the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA) that, upon activation, triggers an innate immune response through the STING (Stimulator of Interferon Genes) pathway. This compound has been shown to be a potent inhibitor of both murine and human cGAS.[1]

Q2: Is this compound a selective inhibitor?

A2: Yes, current research indicates that this compound is a highly selective inhibitor for cGAS.[2] Studies have demonstrated that it does not significantly interfere with other innate immune signaling pathways, such as those activated by RNA, Toll-like receptor (TLR) ligands, or downstream signaling molecules like cGAMP and recombinant interferon.[2]

Q3: Have any off-target effects of this compound been reported?

A3: The majority of published studies report no observable off-target effects for this compound. For instance, in THP-1 cells, this compound was shown to only suppress innate immune activation induced by dsDNA in a cGAS-dependent manner, with no effects on pathways stimulated by other pathogen-associated molecular patterns (PAMPs). However, one study suggested a potential for cross-inhibitory activity against the RIG-I/MDA5 pathway, which senses viral RNA, though this was not definitively characterized as an off-target effect.[3]

Q4: How does the potency of this compound differ between mouse and human cGAS?

A4: this compound was initially identified as a potent inhibitor of murine cGAS.[1] Subsequent studies have shown that it is also a potent inhibitor of human cGAS, though some reports suggest it is more potent against the murine homolog.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against cGAS from various studies.

Target Assay Type Cell Line/System IC50 Reference
Mouse cGASBiochemicalRecombinant Protein0.11 µM[4]
Mouse cGASCellular AssayMurine Macrophages (RAW 264.7)0.70 µM[4]
Human cGASCellular AssayTHP-1 Cells~0.8 µM
Mouse cGASCellular AssayRaw-Lucia ISG Cells (ISD-stimulated)2.41 ± 0.87 µM[3]
Human cGASBiochemicalRecombinant Protein2.94 µM[4]

Troubleshooting Guide

Issue 1: I am observing unexpected cellular phenotypes after treating with this compound that do not seem to be related to cGAS inhibition.

Possible Cause: While this compound is highly selective, it is crucial to rule out other experimental variables. The observed phenotype could be due to off-target effects, but it is also important to consider factors such as compound purity, solvent effects, or indirect effects of cGAS inhibition in your specific cellular model.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting the cGAS pathway in your experimental system. You can do this by measuring the downstream effects of cGAS activation, such as the production of interferon-beta (IFN-β) or the phosphorylation of IRF3, in response to a cGAS stimulus like transfected dsDNA.

  • Use a cGAS Knockout/Knockdown Control: The most definitive way to determine if an effect is on-target is to use a cell line that lacks cGAS (cGAS-KO). If the unexpected phenotype persists in cGAS-KO cells treated with this compound, it is likely an off-target effect.

  • Perform a Dose-Response Analysis: Evaluate whether the unexpected phenotype is dose-dependent and if the dose range aligns with the known IC50 for cGAS inhibition. Off-target effects often occur at higher concentrations.

  • Test Alternative cGAS Inhibitors: If available, use a structurally different cGAS inhibitor to see if it recapitulates the same phenotype. If it does, the effect is more likely to be on-target.

  • Assess Cell Viability: High concentrations of any small molecule can induce cytotoxicity. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed phenotype is not a result of general toxicity.

Issue 2: My results suggest that this compound is affecting a signaling pathway other than cGAS-STING.

Possible Cause: This could be a genuine off-target effect or a result of crosstalk between the cGAS-STING pathway and other signaling networks. The innate immune system is highly interconnected, and inhibiting one pathway can sometimes indirectly influence another.

Troubleshooting Steps:

  • Map the Affected Pathway: Identify the key components of the affected signaling pathway and measure their activation status in the presence and absence of this compound and a cGAS stimulus.

  • Investigate Pathway Crosstalk: The production of type I interferons, a major outcome of cGAS-STING signaling, can influence a wide range of cellular processes.[5][6][7] Consider whether the inhibition of interferon production by this compound could indirectly lead to the observed changes in the other pathway.

  • Use Downstream Pathway Inhibitors/Activators: To dissect the mechanism, use inhibitors or activators of the suspected off-target pathway in combination with this compound to see if you can rescue or mimic the phenotype.

  • Consult the Literature for Pathway Interactions: Review the literature for known interactions between the cGAS-STING pathway and the signaling pathway you are investigating.

Experimental Protocols

Protocol 1: Cellular Assay for cGAS Inhibition using THP-1 Cells

This protocol is designed to assess the inhibitory activity of this compound on the endogenous cGAS-STING pathway in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound inhibitor (stock solution in DMSO)

  • Herring Testis DNA (HT-DNA)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • Reagents for RNA extraction and qRT-PCR (for measuring IFN-β mRNA)

  • Reagents for ELISA (for measuring IFN-β protein)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Seed THP-1 cells in 24-well plates. Pre-treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 2 hours.

  • dsDNA Transfection:

    • Prepare the DNA transfection complexes by diluting HT-DNA and the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Add the transfection complexes to the cells to stimulate the cGAS pathway.

  • Incubation: Incubate the cells for 6-24 hours.

  • Endpoint Analysis:

    • qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to measure the relative expression of the IFNB1 gene (encoding IFN-β).

    • ELISA: Collect the cell culture supernatant and perform an ELISA to quantify the concentration of secreted IFN-β protein.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition of IFN-β production against the inhibitor concentration.

Protocol 2: In Vitro Biochemical Assay for cGAS Activity

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant cGAS.

Materials:

  • Recombinant human or mouse cGAS protein

  • This compound inhibitor (stock solution in DMSO)

  • dsDNA (e.g., 45-bp interferon-stimulatory DNA)

  • ATP and GTP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Method for detecting cGAMP (e.g., LC-MS/MS, competitive ELISA, or a commercial assay kit)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant cGAS, and dsDNA.

  • Inhibitor Addition: Add a serial dilution of this compound or vehicle control (DMSO) to the reaction wells and incubate for a short period.

  • Enzymatic Reaction: Initiate the reaction by adding a mixture of ATP and GTP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

  • Reaction Quenching: Stop the reaction by adding EDTA or by heat inactivation.

  • cGAMP Detection: Quantify the amount of 2'3'-cGAMP produced using a suitable detection method.

  • Data Analysis: Determine the IC50 value by plotting the percentage of cGAMP production inhibition against the this compound concentration.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon Stimulated Genes (e.g., IFNB1) pIRF3_dimer->ISGs Induces Transcription

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound OnTarget Confirm On-Target cGAS Inhibition (e.g., IFN-β levels) Start->OnTarget DoseResponse Perform Dose-Response Analysis OnTarget->DoseResponse KO_Control Test in cGAS-KO Cell Line DoseResponse->KO_Control PhenotypePersists Phenotype Persists? KO_Control->PhenotypePersists OffTarget Likely Off-Target Effect PhenotypePersists->OffTarget Yes OnTargetEffect Likely On-Target or Indirect Effect PhenotypePersists->OnTargetEffect No Crosstalk Investigate Pathway Crosstalk OnTargetEffect->Crosstalk

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Assessing RU.521 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of RU.521 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA) that, upon activation, triggers an innate immune response through the STING pathway.[3][4] this compound inhibits the enzymatic activity of cGAS, preventing the synthesis of the second messenger cGAMP and subsequent downstream signaling.[5]

Q2: Is this compound cytotoxic to primary cells?

A2: this compound has been shown to be well-tolerated by human primary cells at concentrations effective for cGAS inhibition. For instance, it has been used on human peripheral blood mononuclear cells (PBMCs) and M1-differentiated macrophages at concentrations of 0.8 µM and 3 µM without reported cytotoxic effects.[3][5] However, like any compound, it can exhibit cytotoxicity at higher concentrations. The half-maximal lethal dose (LD50) in the human monocytic cell line THP-1 was determined to be 31.4 µM, which is significantly higher than its half-maximal inhibitory concentration (IC50) for cGAS activity.[3] It is crucial to determine the optimal, non-toxic working concentration for your specific primary cell type and experimental conditions.

Q3: What is the recommended starting concentration for this compound in primary cell cytotoxicity assays?

A3: A good starting point for dose-response experiments in primary cells is to test a wide range of concentrations spanning from its reported IC50 for cGAS inhibition (around 0.7-0.8 µM in human and mouse cells) up to its reported LD50 in cell lines (around 31.4 µM).[3] A typical concentration range for cell culture assays is between 200 ng/ml (482 nM) and 20 µg/ml (48.2 µM).[6]

Q4: How should I prepare and dissolve this compound for cell culture experiments?

A4: this compound is soluble in DMSO.[6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 2 mg/ml or 4.82 mM) and then dilute it to the final working concentration in your cell culture medium.[6] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue 1: High background signal in control wells (no this compound).
Possible Cause Recommended Solution
Suboptimal cell health Ensure primary cells are healthy and viable before seeding. Use cells from a consistent and reliable source.
High cell seeding density Optimize the cell seeding density for your specific primary cell type and assay duration. Over-confluence can lead to increased cell death.
Contamination Regularly check for microbial contamination in your cell cultures.
Media components Some media components, like phenol (B47542) red, can interfere with certain colorimetric or fluorescent assays. Consider using phenol red-free medium.
Issue 2: High variability between replicate wells.
Possible Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting.
Pipetting errors Calibrate and use appropriate pipettes for the volumes being dispensed. Be consistent with your pipetting technique.
Edge effects Evaporation from wells on the edge of the plate can concentrate media components and affect cell health. To minimize this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
This compound precipitation Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution, which can lead to inconsistent effects. If solubility is an issue, you may need to adjust the solvent or preparation method.[1]
Issue 3: No dose-dependent cytotoxicity observed.
Possible Cause Recommended Solution
This compound concentrations are too low Extend the concentration range to higher values. Remember that the LD50 in THP-1 cells was 31.4 µM.[3]
Assay incubation time is too short Cytotoxic effects may take time to manifest. Consider extending the incubation time with this compound (e.g., 48 or 72 hours).
Primary cells are resistant to this compound-induced cytotoxicity Some primary cell types may be inherently more resistant. Confirm the viability of your cells and the activity of this compound through a positive control for cytotoxicity.
Inactive this compound Ensure the compound has been stored correctly and has not degraded.
Issue 4: Unexpectedly high cell viability at high this compound concentrations.
Possible Cause Recommended Solution
Compound interference with the assay This compound, or its solvent, may directly interact with the assay reagents. For example, some compounds can reduce tetrazolium salts (like in an MTT assay) leading to a false positive signal for viability. Run a cell-free control with this compound and the assay reagents to check for interference.
This compound affects cellular metabolism The compound might alter the metabolic activity of the cells without affecting their viability, which can skew results from metabolic-based assays (e.g., MTT, WST-1).[7] It is advisable to use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or a dye exclusion assay).

Quantitative Data Summary

Parameter Cell Type Value Reference
LD50 THP-1 (human monocytic cell line)31.4 µM[3]
IC50 (cGAS inhibition) THP-1 cells~0.8 µM[3]
IC50 (cGAS inhibition) Mouse Macrophages0.70 µM[1]
Non-toxic working concentration Human PBMCs and M1 Macrophages0.8 µM and 3 µM[3][5]

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay (ATP Assay)

This protocol is adapted for assessing the cytotoxicity of this compound in primary cells.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium

  • This compound

  • DMSO (for this compound stock solution)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells.

    • Resuspend cells in culture medium to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and recover (if adherent).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no-cell" control wells from all other readings.

    • Calculate the percentage of viable cells for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability versus the log of the this compound concentration to determine the LD50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare primary cell suspension seed_cells Seed cells in 96-well plate prep_cells->seed_cells prep_ru521 Prepare this compound serial dilutions and vehicle control add_compound Add this compound dilutions and controls prep_ru521->add_compound seed_cells->add_compound incubate Incubate for desired time (e.g., 24, 48, 72h) add_compound->incubate add_reagent Add cytotoxicity assay reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure signal (e.g., luminescence) add_reagent->measure calculate_viability Calculate % cell viability vs. vehicle control measure->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ld50 Determine LD50 plot_curve->determine_ld50

Caption: Experimental workflow for assessing this compound cytotoxicity.

cgas_sting_pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces expression

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting RU.521 In Vivo Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RU.521, a selective inhibitor of cyclic GMP-AMP synthase (cGAS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a small molecule inhibitor of cGAS (cyclic GMP-AMP synthase)[1]. cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA) that, upon activation, triggers an innate immune response through the STING pathway, leading to the production of type I interferons[1]. In certain autoimmune diseases, cGAS can be chronically activated by self-DNA, resulting in excessive interferon production[1]. This compound works by binding to the catalytic pocket of cGAS, which inhibits its ability to synthesize its second messenger, cyclic GMP-AMP (cGAMP), thereby downregulating the inflammatory response[2][3]. It has shown more potent inhibition of murine cGAS compared to human cGAS[1].

Q2: What are the main challenges in the in vivo delivery of this compound?

  • Difficulty in preparing formulations for injection.

  • Precipitation of the compound upon administration.

  • Variable bioavailability and inconsistent experimental results.

Q3: What are some reported methods for this compound administration in vivo?

A3: One study has reported the intranasal administration of this compound in a mouse model of subarachnoid hemorrhage[4]. The dosage used was in the range of 150 µg/kg to 1350 µg/kg[4]. Intraperitoneal administration has also been mentioned in the context of a mouse model of colitis[5]. The choice of administration route will depend on the specific experimental model and target tissue.

II. Troubleshooting In Vivo Delivery Issues

This section provides guidance on common problems encountered during the in vivo delivery of this compound.

Issue 1: Precipitation of this compound in Formulation

Question: My this compound is precipitating out of my aqueous vehicle during preparation for injection. What can I do?

Answer: This is a frequent issue with hydrophobic compounds. Here are several strategies to improve solubility:

  • Co-solvents: A mixture of solvents can enhance solubility. A common approach is to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS)[6]. It is critical to keep the final DMSO concentration low (ideally below 10%, and even 1-5% for some routes) to minimize toxicity[6].

  • Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to create stable micellar formulations that increase the solubility of poorly soluble drugs[7].

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility[8][9].

  • Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy. These systems form microemulsions in the gastrointestinal tract, which enhances drug solubilization and absorption[8][10].

Quantitative Data Summary: Common Formulation Vehicles

Vehicle ComponentTypical Concentration RangePurposeKey Considerations
DMSO1-10% (v/v)Co-solventPotential for toxicity at higher concentrations.
PEG 300/40010-60% (v/v)Co-solventGenerally well-tolerated.
Tween® 801-10% (v/v)SurfactantCan cause hypersensitivity reactions in some cases.
HP-β-CD20-40% (w/v)Solubilizing agentCan affect pharmacokinetics.
Issue 2: Inconsistent Efficacy or Lack of Target Engagement

Question: I am not observing the expected biological effect of this compound in my animal model, or the results are highly variable. What could be the cause?

Answer: Inconsistent efficacy can stem from several factors related to drug delivery and metabolism:

  • Poor Bioavailability: The formulation may not be effectively delivering the drug to the systemic circulation or the target tissue. It is crucial to assess the pharmacokinetics (PK) of your this compound formulation to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Rapid Metabolism and Clearance: The compound might be quickly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site. PK studies can help determine the half-life of this compound in your model.

  • Insufficient Dose: The administered dose may be too low to achieve the necessary concentration for target engagement. A dose-response study is essential to determine the optimal therapeutic dose.

  • Route of Administration: The chosen route of administration may not be optimal for reaching the target tissue. For example, if the target is the central nervous system, a route that bypasses the blood-brain barrier, such as intranasal administration, might be more effective[4].

III. Experimental Protocols & Visualizations

Experimental Protocol: Preparation of a Cyclodextrin-Based this compound Formulation

This protocol provides a general guideline for preparing an this compound formulation using HP-β-CD.

  • Determine the Target Concentration: Calculate the required concentration of this compound for your study based on the desired dose and injection volume.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of 20-40% (w/v) HP-β-CD in sterile, pyrogen-free water or saline.

  • Dissolve this compound: Slowly add the calculated amount of this compound powder to the HP-β-CD solution while vortexing or sonicating.

  • Aid Dissolution: Gentle heating (to approximately 37-40°C) can help facilitate the dissolution of the compound.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Sterile Filtration: Before administration, filter the final solution through a 0.22 µm syringe filter to ensure sterility.

Signaling Pathway Diagram

RU521_MOA cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes from RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3->pIRF3 IFN_genes Type I Interferon Gene Transcription pIRF3->IFN_genes activates

Caption: Mechanism of action of this compound in the cGAS-STING signaling pathway.

Experimental Workflow Diagram

troubleshooting_workflow start In Vivo Experiment with this compound Planned formulation Formulation Development (Solubility/Stability Testing) start->formulation precip Precipitation Occurs? formulation->precip reformulate Reformulate: - Co-solvents - Surfactants - Cyclodextrins precip->reformulate Yes admin In Vivo Administration (Dose-Response Study) precip->admin No reformulate->formulation efficacy Efficacy Observed? admin->efficacy success Successful Delivery Proceed with Study efficacy->success Yes no_efficacy Lack of Efficacy/ High Variability efficacy->no_efficacy No pk_study Pharmacokinetic (PK) Study no_efficacy->pk_study analyze_pk Analyze PK Data: - Bioavailability - Half-life pk_study->analyze_pk adjust Adjust Dose, Route, or Formulation analyze_pk->adjust adjust->admin

Caption: Troubleshooting workflow for this compound in vivo delivery and efficacy studies.

References

RU.521 Technical Support Center: Minimizing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to RU.521 precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A1: this compound is a hydrophobic molecule with poor water solubility. When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution, forming a precipitate. This is a common issue for many small molecule inhibitors.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4][5][6] It is crucial to use a fresh, high-quality (anhydrous) grade of DMSO, as absorbed moisture can reduce the solubility of this compound.[6]

Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A3: Based on available data, this compound is soluble in DMSO at concentrations up to at least 50 mM. For practical purposes, preparing a stock solution in the range of 10-50 mM is a standard practice.

Q4: Can I store my this compound stock solution?

A4: Yes, this compound stock solutions in DMSO can be stored. For short-term storage (days to weeks), -20°C is suitable. For long-term storage, -80°C is recommended to maintain the integrity of the compound. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

Q5: What is the maximum final concentration of DMSO I should have in my aqueous experimental solution?

A5: The final concentration of DMSO in your aqueous solution (e.g., cell culture media, assay buffer) should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of 0.5% or less is generally considered acceptable for most cell-based assays. However, the tolerance to DMSO can vary between cell lines and experimental systems, so it is best to determine this empirically.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides systematic steps to troubleshoot and prevent this compound precipitation in your experiments.

Issue 1: Precipitation upon initial dilution of DMSO stock into aqueous buffer.

Cause: The rapid change in solvent polarity is causing the compound to exceed its solubility limit in the aqueous environment.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. You can do this in either your aqueous buffer or a mixture of DMSO and your aqueous buffer.

  • Increase the Final Volume: Adding a small volume of a high-concentration stock solution to a large volume of aqueous buffer can facilitate better dispersion and dissolution.

  • Gentle Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling the tube. This helps to avoid localized high concentrations of the compound.

  • Pre-warming the Aqueous Buffer: Pre-warming your cell culture media or assay buffer to 37°C can sometimes improve the solubility of small molecules.[7]

Issue 2: Precipitation is observed over time in the final working solution.

Cause: The final concentration of this compound in the aqueous buffer is too high, leading to the formation of a supersaturated and unstable solution.

Solutions:

  • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your experiment.

  • Use of Co-solvents or Surfactants: For in vivo or certain in vitro applications, the use of co-solvents and surfactants can enhance solubility. A reported formulation for in vivo use is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[3] It is critical to test the compatibility of any additives with your specific experimental system.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationMolaritySource
DMSO126.3 mg/mL304.17 mM[3]
DMSO83 mg/mL199.88 mM[6]
DMSOup to 50 mM50 mM
DMSO30 mg/mL72.25 mM[5]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mL0.337 mM[5]
5% DMSO+40% PEG300+5% Tween 80+50% Saline2 mg/mL4.82 mM[3]

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight415.23 g/mol [3][4]
Chemical FormulaC₁₉H₁₂Cl₂N₄O₃[3][4]
AppearanceYellow Solid[3]
Purity≥98%[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 415.23 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 4.15 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Mix gently by pipetting.

  • Perform the final dilution to achieve the 10 µM working concentration. For example, dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium. To do this, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • The final DMSO concentration in this example would be 0.1%.

  • Gently mix the final working solution by inverting the tube or pipetting up and down.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application stock_prep 1. Prepare 10 mM Stock in Anhydrous DMSO intermediate_dil 2. Intermediate Dilution (e.g., 100 µM in Media) stock_prep->intermediate_dil 1:100 Dilution final_dil 3. Final Dilution (e.g., 10 µM in Media) intermediate_dil->final_dil 1:10 Dilution application 4. Add to Experiment (Final DMSO < 0.5%) final_dil->application Use Immediately troubleshooting_precipitation cluster_solutions start Precipitation Observed? serial_dilution Use Serial Dilution start->serial_dilution Yes increase_volume Increase Final Volume start->increase_volume Yes gentle_mixing Gentle Mixing start->gentle_mixing Yes pre_warm Pre-warm Buffer start->pre_warm Yes lower_conc Lower Final Concentration start->lower_conc Yes use_cosolvents Consider Co-solvents (e.g., PEG300) start->use_cosolvents Yes no_precip No Precipitation Proceed with Experiment start->no_precip No cgas_pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP RU521 This compound RU521->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN

References

Technical Support Center: RU.521 Dose-Response Curve Determination in THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cGAS inhibitor RU.521 in THP-1 cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS).[1] cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), leading to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1] this compound acts by directly inhibiting the enzymatic activity of cGAS, thereby blocking the production of cGAMP and suppressing the downstream immune response.[2][3]

Q2: What is the expected IC50 of this compound in THP-1 cells?

The half-maximal inhibitory concentration (IC50) of this compound for human cGAS in herring testis DNA (HT-DNA)-activated THP-1 cells has been determined to be approximately 0.8 µM.[2][4] The inhibitory concentration can be influenced by experimental conditions such as the concentration of the DNA stimulant and the specific readout being measured.

Q3: Is this compound toxic to THP-1 cells?

This compound exhibits a good therapeutic window. The lethal dose 50 (LD50), the concentration at which 50% of the cells are killed, was determined to be 31.4 µM in THP-1 cells.[2][3] This is approximately 40 times higher than its IC50, indicating that the working concentrations for cGAS inhibition are well below the cytotoxic threshold.[2][3]

Q4: What is the recommended range of concentrations for a dose-response curve of this compound in THP-1 cells?

Based on published data, a wide range of concentrations is recommended to generate a full dose-response curve. A common range spans from 0.001 µM to 100 µM.[2][4] This range should be sufficient to cover the baseline, the linear portion of the curve, and the saturation point, allowing for an accurate determination of the IC50.

Q5: What are the appropriate controls for a this compound dose-response experiment in THP-1 cells?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: THP-1 cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Unstimulated Control: THP-1 cells that are not treated with a DNA stimulant (e.g., HT-DNA) to establish the basal level of the measured response.

  • Stimulated Control: THP-1 cells treated with the DNA stimulant but without this compound to determine the maximum response.

  • Positive Control for Downstream Signaling (Optional): To confirm that the downstream signaling pathway is intact, cells can be treated with cGAMP or recombinant IFN-β. This compound should not inhibit the response to these stimuli as it acts upstream on cGAS.[2][3]

Data Presentation

Table 1: Potency and Cytotoxicity of this compound in THP-1 Cells

ParameterValueCell LineNotes
IC50~0.8 µMTHP-1Determined in HT-DNA activated cells.[2][4]
LD5031.4 µMTHP-1Approximately 40-fold higher than the IC50.[2][3]

Experimental Protocols

Protocol 1: Determination of this compound Dose-Response Curve in HT-DNA Stimulated THP-1 Cells

This protocol outlines the steps to determine the dose-response curve of this compound by measuring the inhibition of IFN-β production in response to HT-DNA stimulation in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • This compound

  • Herring Testis DNA (HT-DNA)

  • Transfection reagent for DNA delivery (e.g., Lipofectamine 2000)

  • 96-well cell culture plates

  • Reagents for RNA extraction and RT-qPCR or ELISA kit for IFN-β

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 0.001 µM to 100 µM. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.

  • Cell Stimulation: Prepare the HT-DNA transfection complexes according to the manufacturer's protocol. Add the HT-DNA complexes to the wells to a final concentration that elicits a robust IFN-β response (e.g., 0.3 µg/mL).[4]

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Readout:

    • For RT-qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative expression of IFNB1 mRNA. Normalize to a housekeeping gene (e.g., GAPDH).

    • For ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β protein using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between experiments.

  • Question: Why am I getting different IC50 values for this compound every time I run the experiment?

  • Answer: Inconsistent IC50 values can arise from several factors:

    • Cell Health and Passage Number: Ensure that THP-1 cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

    • Reagent Variability: Use the same batch of this compound, HT-DNA, and other critical reagents whenever possible. If using a new batch, perform a validation experiment.

    • Cell Density: Inconsistent cell seeding density can affect the outcome. Ensure accurate and consistent cell counting and plating.

    • Incubation Times: Adhere strictly to the pre-incubation and stimulation times as outlined in the protocol.

Problem 2: No or very low inhibition of IFN-β production even at high concentrations of this compound.

  • Question: My dose-response curve is flat, and this compound is not showing any inhibitory effect. What could be the problem?

  • Answer: A lack of inhibition could be due to several reasons:

    • Inactive Compound: Verify the integrity and activity of your this compound stock. If possible, test it in a validated assay.

    • Inefficient Cell Stimulation: Ensure that the HT-DNA is effectively delivered to the cytoplasm and is stimulating a robust IFN-β response. Optimize the transfection reagent and DNA concentration.

    • Incorrect Signaling Pathway Activation: Confirm that the IFN-β production in your assay is indeed cGAS-dependent. This compound will not inhibit signaling activated by other PRRs, such as those for RNA viruses or LPS.[2]

    • Assay Readout Issues: Troubleshoot your RT-qPCR or ELISA to ensure they are sensitive and working correctly.

Problem 3: High cell death observed across all concentrations of this compound.

  • Question: I am observing significant cytotoxicity in my assay, even at low concentrations of this compound. What should I do?

  • Answer: While this compound has a high LD50, excessive cell death could be due to:

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).

    • Suboptimal Cell Culture Conditions: Unhealthy cells are more susceptible to compound toxicity. Check your cell culture for any signs of stress or contamination.

    • Combined Toxicity: The combination of the transfection reagent and this compound might be causing synergistic toxicity. Consider reducing the concentration or incubation time of the transfection reagent.

    • Compound Degradation: Ensure proper storage of the this compound stock solution to prevent degradation into potentially toxic byproducts.

Visualizations

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes from RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates P_IRF3 p-IRF3 IRF3->P_IRF3 IFNB_gene IFN-β Gene P_IRF3->IFNB_gene translocates to nucleus & induces transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB_protein Secreted IFN-β IFNB_mRNA->IFNB_protein translation

Caption: cGAS-STING signaling pathway with the inhibitory action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_readout Readout & Analysis seed_cells Seed THP-1 Cells (96-well plate) add_ru521 Add this compound to Cells (Pre-incubation) seed_cells->add_ru521 prep_ru521 Prepare this compound Serial Dilutions prep_ru521->add_ru521 stimulate Stimulate with HT-DNA add_ru521->stimulate incubate Incubate for 18-24h stimulate->incubate measure Measure IFN-β (RT-qPCR or ELISA) incubate->measure analyze Analyze Data (Dose-Response Curve & IC50) measure->analyze

Caption: Experimental workflow for this compound dose-response curve determination.

Troubleshooting_Tree start Inconsistent or Unexpected Dose-Response Results check_ic50 IC50 Values Inconsistent? start->check_ic50 check_inhibition Low or No Inhibition? check_ic50->check_inhibition No sol_ic50 Verify cell health, passage number, reagent consistency, and cell density. check_ic50->sol_ic50 Yes check_toxicity High Cell Toxicity? check_inhibition->check_toxicity No sol_inhibition Check compound activity, optimize cell stimulation, and verify assay readout. check_inhibition->sol_inhibition Yes sol_toxicity Check solvent concentration, cell culture conditions, and potential synergistic toxicity. check_toxicity->sol_toxicity Yes end Problem Resolved check_toxicity->end No sol_ic50->end sol_inhibition->end sol_toxicity->end

Caption: Troubleshooting decision tree for this compound dose-response experiments.

References

Technical Support Center: Overcoming Poor Efficacy of Tankyrase Inhibitors in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the efficacy of tankyrase inhibitors in human cell lines.

A Note on RU.521: Initial searches indicate that this compound is a specific inhibitor of murine cGAS and is known to be less potent against human cGAS.[1] If you are working with this compound in human cell lines and observing poor efficacy, this is the expected outcome. The following guide is tailored to overcoming poor efficacy of tankyrase inhibitors, a common class of small molecules investigated for cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tankyrase inhibitors?

A1: Tankyrase inhibitors primarily function by stabilizing the AXIN protein complex.[2][3][4][5] Tankyrases (TNKS1 and TNKS2) are enzymes that poly-ADP-ribosylate (PARsylate) AXIN, marking it for degradation.[4][6] By inhibiting this process, AXIN levels increase, leading to the formation of a more active β-catenin destruction complex. This complex then promotes the degradation of β-catenin, a key effector of the canonical Wnt signaling pathway.[2][3][4] The downstream effect is a reduction in the transcription of Wnt target genes, many of which are involved in cell proliferation.[2][7]

Q2: Why do I observe variable or poor efficacy of my tankyrase inhibitor across different human cell lines?

A2: The efficacy of tankyrase inhibitors can be highly cell-context dependent. Several factors can contribute to this variability:

  • Genetic Background: The mutation status of genes in the Wnt/β-catenin pathway, such as APC (Adenomatous Polyposis Coli), can significantly impact sensitivity.[4][8] Some cell lines with specific APC mutations have shown resistance to tankyrase inhibitors.[4]

  • Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways.[9] For example, signaling through pathways like YAP, PI3K/AKT, or MEK can sometimes overcome the effects of Wnt pathway inhibition.[10][11][12][13]

  • Drug Efflux and Metabolism: The expression of drug efflux pumps (e.g., ABC transporters) or metabolic enzymes in certain cell lines can reduce the intracellular concentration of the inhibitor.

  • Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects that can confound the expected results or induce toxicity.[14][15]

Q3: What are the expected downstream effects of successful tankyrase inhibition?

A3: Successful inhibition of tankyrase should lead to a series of measurable molecular and cellular changes:

  • Biochemical Changes: An increase in the protein levels of AXIN1 and AXIN2, and a subsequent decrease in both total and nuclear β-catenin.[2][16][17]

  • Transcriptional Changes: A decrease in the mRNA levels of Wnt target genes such as AXIN2, c-MYC, and CCND1 (Cyclin D1).[3][9][18]

  • Cellular Phenotypes: A reduction in cell proliferation, colony formation, and potentially cell migration.[2][5][16] In some contexts, it may also induce cell cycle arrest or senescence.[10]

Troubleshooting Guide

This guide addresses common issues encountered when a tankyrase inhibitor shows poor efficacy in human cell line experiments.

Issue Possible Cause Suggested Solution
No effect on cell viability or proliferation 1. Sub-optimal Inhibitor Concentration: The concentration used may be too low for the specific cell line.[19]1a. Perform a dose-response experiment over a wide range of concentrations (e.g., from low nM to high µM) to determine the IC50 value. 1b. Consult the literature for reported effective concentrations of your specific inhibitor or similar compounds in various cell lines.
2. Insufficient Incubation Time: The anti-proliferative effects of tankyrase inhibition may require a longer duration to manifest.[19]2. Extend the incubation period (e.g., to 72 or 96 hours), ensuring to replenish the media and inhibitor if necessary to account for compound stability.
3. Compound Instability or Degradation: The inhibitor may be unstable in the cell culture medium at 37°C.[20]3a. Prepare fresh stock solutions and dilutions for each experiment. 3b. If possible, assess the stability of the compound in your specific media over time using methods like HPLC-MS.[20]
4. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.[4][9][10]4a. Verify the Wnt-dependency of your cell line. Not all cancer cell lines are driven by aberrant Wnt signaling. 4b. Analyze the mutation status of key Wnt pathway components (e.g., APC, CTNNB1). 4c. Consider combination therapies. Studies have shown synergy between tankyrase inhibitors and inhibitors of other pathways like MEK, EGFR, or PI3K/AKT.[3][10][11]
5. Experimental Conditions: High serum concentrations in the culture medium can sometimes mask the anti-proliferative effects of the inhibitor.[5][10]5. Perform cell viability assays in both normal and reduced-serum conditions to see if the sensitivity to the inhibitor increases.[5]
No change in downstream Wnt pathway markers (e.g., β-catenin, AXIN2) 1. Ineffective Target Engagement: The inhibitor may not be reaching its target at a sufficient concentration.1a. Confirm the cell permeability of your inhibitor.[15] 1b. Perform a Western blot for AXIN1/2 stabilization, which is a direct and early indicator of target engagement.[2][18] An increase in AXIN levels should be detectable before significant changes in β-catenin or cell viability.
2. Incorrect Timing for Analysis: The molecular changes may be transient or occur at different time points.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in AXIN, β-catenin, and Wnt target gene expression.
3. Antibody or Assay Issues: The reagents or methods used for detection may not be optimal.3. Validate your antibodies and optimize your Western blot or qPCR protocols. Include positive and negative control cell lines where the inhibitor's effect is well-characterized.
High variability between experimental replicates 1. Compound Precipitation: The inhibitor may be precipitating out of solution at higher concentrations.[19]1a. Visually inspect the media in your culture plates for any signs of precipitation. 1b. Check the solubility of your compound in your specific culture medium. You may need to adjust the final DMSO concentration (typically kept below 0.5%).[14][19]
2. Inconsistent Cell Seeding or Handling: Uneven cell plating can lead to significant variability in viability assays.[19]2. Ensure a homogenous single-cell suspension before plating and use consistent techniques across all plates.[19]

Quantitative Data Summary

The efficacy of tankyrase inhibitors can vary significantly between cell lines. The following table provides a summary of reported half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) for various tankyrase inhibitors.

InhibitorCell LineCancer TypeAssay DurationIC50 / GI50 (µM)Reference
XAV939DLD-1Colorectal CancerNot Specified~2.5[2]
XAV939HepG2Hepatocellular CarcinomaNot Specified~5.0[2]
G007-LKCOLO-320DMColorectal Cancer5 days~0.02 (GI50)[21]
G007-LKRKOColorectal Cancer5 days> 1 (GI50)[21]
OM-153COLO-320DMColorectal Cancer5 days~0.003 (GI50)[22]
OM-153RKOColorectal Cancer5 days> 1 (GI50)[22]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of a tankyrase inhibitor on the metabolic activity and proliferation of a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the tankyrase inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as a percentage of cell viability versus inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Pathway Analysis

This protocol is for assessing the protein levels of key Wnt/β-catenin pathway components following inhibitor treatment.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the tankyrase inhibitor at various concentrations (e.g., around the IC50 value) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23] Then, incubate the membrane with primary antibodies against AXIN1, AXIN2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[23]

Visualizations

Signaling Pathway Diagram

G cluster_wnt Wnt/β-catenin Pathway cluster_inhibitor Inhibitor Action TNKS Tankyrase (TNKS1/2) AXIN AXIN TNKS->AXIN PARsylation APC_GSK3B APC/GSK3β Destruction Complex AXIN->APC_GSK3B Proteasome Proteasome AXIN->Proteasome Degradation BetaCatenin β-catenin APC_GSK3B->BetaCatenin Phosphorylation BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Genes (e.g., c-MYC, CCND1) TCF_LEF->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Inhibitor Tankyrase Inhibitor (e.g., XAV939, G007-LK) Inhibitor->TNKS

Caption: Mechanism of tankyrase inhibition in the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

G cluster_exp Troubleshooting Workflow for Poor Inhibitor Efficacy Start Start: Poor inhibitor efficacy observed Check_Conc Step 1: Optimize Concentration (Dose-response curve) Start->Check_Conc Check_Time Step 2: Optimize Time (Time-course experiment) Check_Conc->Check_Time Efficacy still poor Success Efficacy Achieved Check_Conc->Success Efficacy improved Check_Target Step 3: Confirm Target Engagement (Western blot for AXIN stabilization) Check_Time->Check_Target Efficacy still poor Check_Time->Success Efficacy improved Check_Target->Check_Conc No target engagement, re-evaluate dose/stability Check_Resistance Step 4: Investigate Resistance (Analyze cell line genetics, test combination therapies) Check_Target->Check_Resistance Target engagement confirmed, but no downstream effect Check_Resistance->Success Resistance overcome Fail Consider alternative inhibitor or model system Check_Resistance->Fail Resistance persists

References

identifying potential artifacts in RU.521 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RU.521 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor of cytosolic double-stranded DNA (dsDNA), which can be a sign of infection or cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, leading to a downstream signaling cascade that results in the production of type I interferons and other inflammatory cytokines. This compound works by directly inhibiting the enzymatic activity of cGAS, thereby preventing the production of cGAMP and blocking the subsequent inflammatory response.[3]

Q2: Is this compound specific for cGAS? Have any off-target effects been reported?

A2: Studies have shown that this compound is a selective inhibitor of the cGAS-STING pathway.[4] For instance, it has been demonstrated that this compound suppresses dsDNA-activated gene expression but does not affect signaling induced by other pattern recognition receptors such as those activated by RNA or LPS.[5] One study noted that a precursor molecule, RU.365, exhibited some off-target effects, but these were not observed with this compound.[6] However, as with any inhibitor, it is crucial to include proper controls in your experiments to verify the specificity of the observed effects.

Q3: What is the difference in this compound potency between mouse and human cGAS?

A3: this compound is more potent in inhibiting murine cGAS compared to human cGAS.[1][2] It is important to consider this difference when designing experiments and interpreting results, especially when translating findings from mouse models to human cell systems.

Q4: What are the recommended working concentrations for this compound in cell culture experiments?

A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting range for cell culture assays is between 200 ng/mL (approximately 482 nM) and 20 µg/mL (approximately 48.2 µM).[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in DMSO, with a solubility of up to 50 mM. For storage, it is recommended to keep the powdered form at -20°C for up to 3 years.[7] Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or low inhibition of cGAS activity observed. Incorrect dosage: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration.
Solubility issues: this compound may not be fully dissolved, leading to a lower effective concentration.Ensure this compound is completely dissolved in DMSO before adding it to your culture medium. Sonication may be helpful.[7]
Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh stock solutions and store them properly in aliquots at -80°C.
Cell line does not express cGAS: Some cell lines may have low or no expression of cGAS.Verify cGAS expression in your cell line using techniques like Western blot or RT-qPCR.
High background signal in downstream assays (e.g., IFN-β ELISA or reporter assay). Contamination: Mycoplasma or other contaminants in cell culture can activate innate immune pathways.Regularly test your cell lines for mycoplasma contamination.
Non-specific activation: The method used to introduce dsDNA (e.g., transfection reagents) might be causing some background activation.Include a control with the transfection reagent alone to assess its contribution to the background signal.
Inconsistent results between experiments. Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes.Maintain consistent cell culture practices, including seeding density and passage number.
Inconsistent preparation of reagents: Variations in the preparation of this compound dilutions or other reagents can lead to variability.Prepare fresh dilutions for each experiment and ensure accurate pipetting.
Unexpected cytotoxicity. High concentration of this compound or DMSO: Excessive concentrations of the inhibitor or the solvent can be toxic to cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Ensure the final DMSO concentration is low and consistent across all conditions.

Experimental Protocols

In Vitro cGAS Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on cGAS activity in a biochemical assay.

Materials:

  • Recombinant human or murine cGAS

  • This compound

  • Herring Testis DNA (HT-DNA) or other dsDNA substrate

  • ATP and GTP

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Method for detecting cGAMP production (e.g., ELISA, LC-MS/MS)

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples.

  • Prepare master mixes:

    • cGAS/dsDNA master mix: Combine recombinant cGAS and dsDNA in the assay buffer.

    • ATP/GTP master mix: Combine ATP and GTP in the assay buffer.

  • Assay setup:

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of an assay plate.

    • Add the cGAS/dsDNA master mix to each well.

    • Include necessary controls:

      • No enzyme control (assay buffer without cGAS)

      • No inhibitor control (vehicle control)

      • No DNA control (assay buffer without dsDNA)

  • Initiate the reaction: Add the ATP/GTP master mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction: Add the stop solution to each well.

  • Detect cGAMP: Quantify the amount of cGAMP produced using your chosen method.

  • Data analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of cGAS activity against the log of the inhibitor concentration.

Cell-Based Assay for cGAS Inhibition

This protocol outlines a general procedure for evaluating the effect of this compound on cGAS-mediated signaling in a cellular context.

Materials:

  • Cell line expressing cGAS (e.g., THP-1, RAW 264.7)

  • This compound

  • dsDNA (e.g., HT-DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Method for measuring downstream signaling (e.g., RT-qPCR for IFN-β mRNA, ELISA for IFN-β protein, or a luciferase reporter assay)

Procedure:

  • Cell seeding: Seed the cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.

  • This compound treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-2 hours).

  • dsDNA stimulation:

    • Prepare dsDNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells.

    • Include necessary controls:

      • Untreated cells

      • Cells treated with transfection reagent only

      • Cells treated with dsDNA only

  • Incubation: Incubate the cells for a period sufficient to allow for the induction of the downstream response (e.g., 6-24 hours).

  • Measurement of downstream signaling:

    • RT-qPCR: Harvest the cells, extract RNA, and perform reverse transcription followed by quantitative PCR to measure the expression of target genes like IFNB1.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit.

    • Luciferase reporter assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data analysis: Normalize the data to the appropriate controls and determine the inhibitory effect of this compound on cGAS-mediated signaling.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3_dimer IRF3 Dimer IFNB_gene IFN-β Gene IRF3_dimer->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Secreted IFN-β Secreted IFN-β IFNB_mRNA->Secreted IFN-β translation & secretion IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3->IRF3_dimer dimerizes

Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.

troubleshooting_flowchart start Start: No/Low Inhibition Observed check_dose Is the this compound concentration optimized? start->check_dose optimize_dose Perform a dose-response experiment check_dose->optimize_dose No check_solubility Is the this compound stock solution properly prepared? check_dose->check_solubility Yes optimize_dose->check_solubility prepare_fresh Prepare fresh stock solution, consider sonication check_solubility->prepare_fresh No check_cgas Does the cell line express cGAS? check_solubility->check_cgas Yes prepare_fresh->check_cgas validate_cgas Validate cGAS expression (WB/RT-qPCR) check_cgas->validate_cgas Unsure consider_other Consider other experimental factors (cell health, reagents) check_cgas->consider_other Yes validate_cgas->consider_other

Caption: A troubleshooting workflow for identifying potential issues in this compound experiments.

References

Validation & Comparative

RU.521 Demonstrates High Selectivity for cGAS Over Other Pattern Recognition Receptors

Author: BenchChem Technical Support Team. Date: December 2025

RU.521, a small molecule inhibitor, has been identified as a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA).[1][2] Extensive research has demonstrated its ability to specifically target the cGAS-STING signaling pathway while exhibiting minimal off-target effects on other crucial pattern recognition receptors (PRRs) involved in the innate immune response.[3][4] This high degree of selectivity makes this compound a valuable tool for dissecting the biological functions of cGAS and a promising molecular scaffold for the development of therapies for autoimmune diseases.[2][5]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified against both murine and human cGAS. While initially developed as an inhibitor for murine cGAS, it has shown cross-species activity.[5][6] However, it is notably more potent against the murine homolog. One study reported that this compound is 15-fold less potent against human cGAS (h-cGAS) with an IC50 of 2.94 µM compared to its murine counterpart.[7] Another source indicates that this compound was originally designed as a murine cGAS (m-cGAS) inhibitor.[6]

To validate its selectivity, this compound was tested against a panel of other PRRs. In these studies, this compound did not inhibit the signaling pathways activated by ligands for RIG-I-like receptors (RLRs) and various Toll-like receptors (TLRs), including TLR1/2, TLR3, and TLR4.[3] Specifically, in THP-1 cells, this compound did not suppress the transcriptional upregulation of IL6 or IFNB1 when these alternative pathways were stimulated.[3] The inhibitory effect of this compound was only observed in the presence of cytosolic dsDNA, the specific ligand for cGAS.[3]

TargetLigandCell TypeReadoutThis compound ActivityReference
cGAS Herring Testis DNA (HT-DNA)THP-1IFNB1 mRNAPotent Inhibition [3][8]
RIG-I (RLR) 5’ppp-HP20THP-1IL6, IFNB1 mRNANo Inhibition[3]
TLR1/2 Pam3CSK4THP-1IL6, IFNB1 mRNANo Inhibition[3]
TLR3 poly(I:C)THP-1IL6, IFNB1 mRNANo Inhibition[3]
TLR4 Lipopolysaccharide (LPS)THP-1IL6, IFNB1 mRNANo Inhibition[3]

Mechanism of Action and Specificity

This compound exerts its inhibitory effect by directly binding to the catalytic pocket of the cGAS enzyme.[2][9] This binding prevents the synthesis of cyclic GMP-AMP (cGAMP), the second messenger that activates the STING protein and initiates downstream inflammatory signaling.[3][10] The specificity of this compound for cGAS is further underscored by experiments using cGAS knockout cells. In these cells, this compound had no effect on the immune response when the pathway was artificially activated downstream of cGAS using synthetic cGAMP, confirming that its target is indeed cGAS.[2][3][6]

The molecular interaction involves the benzimidazole-pyrazole and phthalide (B148349) moieties of this compound overlapping with the binding sites for ATP and GTP within the cGAS active site, thereby impeding the binding of these substrates.[2]

Signaling Pathway and Experimental Workflow

The cGAS-STING pathway is a critical component of the innate immune system's response to infection and cellular damage. The following diagram illustrates this pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer translocates ISGs Interferon Stimulated Genes pIRF3_dimer->ISGs upregulates transcription

Caption: cGAS-STING signaling pathway and this compound inhibition.

To ascertain the selectivity of this compound, a standardized experimental workflow is employed, as depicted below.

Selectivity_Assay_Workflow start Start: Culture THP-1 cells treat Treat cells with this compound or vehicle control start->treat stimulate Stimulate with specific PRR ligands (dsDNA, LPS, Poly(I:C), etc.) treat->stimulate incubate Incubate for a defined period (e.g., 18 hours) stimulate->incubate harvest Harvest cells and isolate RNA incubate->harvest analysis Gene expression analysis (RT-qPCR for IFNB1, IL6) harvest->analysis end End: Compare cytokine expression between treated and control groups analysis->end

Caption: Experimental workflow for this compound selectivity assay.

Experimental Protocols

Cell-Based PRR Selectivity Assay

This protocol is designed to assess the specificity of this compound for the cGAS pathway by comparing its effect on cGAS-mediated signaling with its effects on other PRR pathways.

1. Cell Culture:

  • Human monocytic THP-1 cells, which endogenously express cGAS and a range of other PRRs, are cultured under standard conditions.[3]

2. Treatment:

  • Cells are pre-treated with a specific concentration of this compound (e.g., 0.8 µM, representing the IC50) or a vehicle control (DMSO).[3]

3. Stimulation:

  • Following pre-treatment, cells are stimulated with a panel of specific PRR ligands to activate distinct signaling pathways:[3]

    • cGAS: Herring Testis DNA (HT-DNA)

    • RLRs (RIG-I): 5’ppp-HP20 RNA

    • TLR1/2: Pam3CSK4

    • TLR3: Poly(I:C)

    • TLR4: Lipopolysaccharide (LPS)

4. Incubation:

  • The cells are incubated for a sufficient period (e.g., 18 hours) to allow for the transcriptional response to the stimuli.[3]

5. RNA Isolation and Gene Expression Analysis:

  • After incubation, total RNA is extracted from the cells.[3]

  • Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of downstream target genes, such as Interferon Beta 1 (IFNB1) and Interleukin 6 (IL6).[3]

6. Data Analysis:

  • The expression levels of the target genes in the this compound-treated groups are compared to those in the vehicle-treated control groups for each PRR ligand. A selective inhibitor will only show a significant reduction in gene expression in the cells stimulated with the cGAS ligand (HT-DNA).

Biochemical cGAS Inhibition Assay

This assay directly measures the enzymatic activity of cGAS in the presence of an inhibitor.

1. Reaction Setup:

  • Recombinant cGAS protein (either human or murine) is incubated with its substrates, ATP and GTP, and an activating dsDNA.[7]

2. Inhibitor Addition:

  • Varying concentrations of this compound are added to the reaction mixture.

3. Reaction and Quantification:

  • The enzymatic reaction is allowed to proceed, and the production of cGAMP is quantified using methods such as mass spectrometry.[7]

4. IC50 Determination:

  • The concentration of this compound that inhibits 50% of the cGAS enzymatic activity (IC50) is calculated to determine its potency.

References

RU.521 Potency: A Comparative Analysis Against Mouse and Human cGAS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific potency of inhibitors is critical for translating preclinical findings. This guide provides an objective comparison of RU.521's inhibitory activity against mouse versus human cyclic GMP-AMP synthase (cGAS), supported by experimental data and detailed protocols.

This compound is a widely used small molecule inhibitor of cGAS, the primary sensor for cytosolic double-stranded DNA (dsDNA) that triggers innate immune responses through the STING pathway. While initially identified as a potent inhibitor of mouse cGAS (m-cGAS), its efficacy against the human homolog (h-cGAS) has been a subject of investigation. This guide synthesizes available data to clarify these differences.

Data Presentation: Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against mouse and human cGAS vary depending on the experimental system, primarily distinguished by cell-based assays versus biochemical assays using recombinant proteins.

TargetAssay TypeIC50 (µM)Reference
Human cGAS Cell-based (THP-1 cells)~0.8[1][2]
Biochemical (recombinant h-cGAS)2.94[3]
Mouse cGAS Cell-based (RAW 264.7 cells)0.7[1][2]
Cell-based (mouse macrophages)0.70[4]
Biochemical (recombinant m-cGAS)0.11[3][4]

Key Observation : In cell-based assays, this compound demonstrates similar potency against both human and mouse cGAS, with IC50 values of approximately 0.8 µM and 0.7 µM, respectively[1]. However, in biochemical assays using purified recombinant enzymes, this compound is significantly more potent against mouse cGAS (IC50 = 0.11 µM) than human cGAS (IC50 = 2.94 µM)[3][4]. This suggests that while there are differences in the direct enzyme-inhibitor interaction, these are less pronounced in a cellular context.

Mandatory Visualizations

cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway, which is initiated by the detection of cytosolic dsDNA. This compound acts at the first step of this cascade by inhibiting the enzymatic activity of cGAS.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP catalyzes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer p-IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates Transcription Transcription of Type I IFN Genes (e.g., IFNB1) IRF3_dimer->Transcription induces

Caption: The cGAS-STING signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

This workflow outlines the key steps in a cell-based assay designed to determine the IC50 value of a cGAS inhibitor like this compound.

Experimental_Workflow A 1. Cell Plating (e.g., THP-1 Lucia™ ISG cells) B 2. Inhibitor Addition (Serial dilution of this compound) A->B C 3. Pathway Stimulation (Transfection with dsDNA) B->C D 4. Incubation (Allow for pathway activation) C->D E 5. Endpoint Measurement (e.g., Luciferase, RT-qPCR, ELISA) D->E F 6. Data Analysis (Dose-response curve fitting to calculate IC50) E->F

Caption: A typical workflow for evaluating cGAS inhibitor potency in a cell-based assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of this compound.

Cell-Based IC50 Determination in Human THP-1 Cells

This protocol is adapted from studies measuring the inhibition of endogenous human cGAS in a monocytic cell line[1].

  • Cell Line: THP-1 Lucia™ ISG cells, which contain a secreted luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter.

  • Reagents:

    • This compound stock solution (in DMSO).

    • Herring Testis DNA (HT-DNA) as the dsDNA stimulant.

    • Lipofectamine LTX for transfection of HT-DNA.

    • Cell culture medium (e.g., RPMI 1640 with supplements).

    • Luciferase detection reagent.

  • Protocol:

    • Cell Plating: Seed THP-1 Lucia™ ISG cells into 96-well plates at a density of approximately 150,000 cells per well and allow them to adhere.

    • Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 0.001 µM to 100 µM) in cell culture medium. Add the diluted inhibitor or a DMSO vehicle control to the appropriate wells.

    • Stimulation: Prepare HT-DNA complexes with Lipofectamine LTX according to the manufacturer's protocol. Add the HT-DNA complex to the wells to stimulate the cGAS pathway. A typical concentration is 0.17 µg per 150,000 cells[1].

    • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

    • Measurement: Collect the cell supernatant and measure the activity of the secreted luciferase using a suitable detection reagent and a luminometer. The luminescence signal is proportional to the level of Type I interferon production.

    • Data Analysis: Normalize the data to the vehicle control (100% activity). Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Biochemical IC50 Determination with Recombinant cGAS

This protocol outlines a direct enzymatic assay using purified components, which allows for precise measurement of inhibitor-enzyme interaction[4].

  • Reagents:

    • Recombinant, purified human or mouse cGAS.

    • This compound stock solution (in DMSO).

    • Long dsDNA activator (e.g., 100 bp for h-cGAS)[4].

    • ATP and GTP substrates.

    • Assay Buffer (e.g., 40 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Protocol:

    • Reaction Setup: In an appropriate assay plate, combine the recombinant cGAS enzyme and the dsDNA activator in the assay buffer.

    • Inhibitor Addition: Add serially diluted this compound or a DMSO vehicle control to the enzyme-DNA mixture and pre-incubate briefly.

    • Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and GTP to all wells.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).

    • Quantification of cGAMP: Stop the reaction and quantify the amount of cGAMP produced. This is often done using high-throughput RapidFire Mass Spectrometry (RF-MS) or a competitive ELISA for cGAMP[4].

    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

References

Navigating the STING Pathway: A Comparative Analysis of RU.521 and Direct STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of innate immunity presents both therapeutic promise and complex choices in targeting the STING (Stimulator of Interferon Genes) pathway. This guide provides a detailed, objective comparison of the cGAS inhibitor RU.521 and prominent direct STING inhibitors, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, including the production of type I interferons. While essential for host defense against pathogens and cancer, aberrant STING activation is implicated in a range of autoinflammatory and autoimmune diseases. This has spurred the development of inhibitors targeting this pathway. This guide offers a comparative analysis of two major inhibitory strategies: upstream inhibition of cGAS with this compound and direct inhibition of the STING protein.

Mechanism of Action: Distinct Points of Intervention

This compound is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), the enzyme that produces the second messenger cGAMP upon binding to cytosolic double-stranded DNA (dsDNA).[1][2] By inhibiting cGAS, this compound effectively blocks the production of the primary ligand for STING, thus preventing its activation.[2]

In contrast, direct STING inhibitors, such as H-151, C-176, and SN-011, act downstream of cGAMP production. Their mechanisms vary:

  • H-151 is a covalent inhibitor that targets cysteine 91 (Cys91) on the STING protein, which is crucial for its palmitoylation and subsequent activation.[3][4]

  • C-176 also acts as a covalent inhibitor, targeting the same Cys91 residue to block STING palmitoylation.[5][6] However, it is primarily effective against murine STING.[7]

  • SN-011 is a competitive antagonist that binds to the cGAMP binding pocket on STING, preventing the conformational changes necessary for its activation.[1][8]

Quantitative Performance: A Head-to-Head Comparison

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the available IC50 data for this compound and key STING inhibitors.

InhibitorTargetAssay TypeCell Line/SystemSpeciesIC50Reference(s)
This compound cGASCell-based (IFNβ induction)THP-1Human~0.8 µM[2][9]
cGASCell-based (IFNβ induction)RAW 264.7Mouse0.7 µM[2][9]
cGASBiochemicalRecombinantMouse0.11 µM[10]
cGASBiochemicalRecombinantHuman2.94 µM[10]
H-151 STINGCell-based (IFNβ induction)MEFsMouse138 nM[1][11]
STINGCell-based (IFNβ induction)BMDMsMouse109.6 nM[1][11]
STINGCell-based (IFNβ induction)HFFsHuman134.4 nM[1][11]
STINGCell-based (Reporter)293T-hSTINGHuman1.04 µM[4][12]
STINGCell-based (Reporter)293T-mSTINGMouse0.82 µM[4][12]
C-176 STINGCell-based (Reporter)HEK293MouseNot specified[13]
SN-011 STINGCell-based (IFNβ induction)MEFsMouse127.5 nM[1][11]
STINGCell-based (IFNβ induction)BMDMsMouse107.1 nM[1]
STINGCell-based (IFNβ induction)HFFsHuman502.8 nM[1][8]
STINGSTING Signaling--76 nM[8][14]

Visualizing the Molecular Battleground

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the STING signaling pathway and the distinct mechanisms of action.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_activated Activated STING STING_dimer->STING_activated translocates STING_inhibitors H-151, C-176, SN-011 STING_inhibitors->STING_dimer inhibit TBK1 TBK1 STING_activated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & induces transcription

Figure 1. The cGAS-STING signaling pathway and points of inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1, HEK293T reporter cells) start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound or STING inhibitor) cell_culture->inhibitor_treatment stimulation Stimulation (e.g., dsDNA, cGAMP) inhibitor_treatment->stimulation incubation Incubation stimulation->incubation readout Readout incubation->readout elisa Cytokine Measurement (ELISA for IFN-β) readout->elisa reporter_assay Reporter Gene Assay (Luciferase) readout->reporter_assay western_blot Western Blot (p-TBK1, p-IRF3) readout->western_blot end End elisa->end reporter_assay->end western_blot->end

Figure 2. A general experimental workflow for evaluating inhibitors.

Experimental Protocols

The evaluation of this compound and STING inhibitors relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays.

cGAS Biochemical Assay

This assay directly measures the enzymatic activity of cGAS and its inhibition by compounds like this compound.

  • Principle: Recombinant cGAS is incubated with its substrates, ATP and GTP, in the presence of a DNA activator. The production of cGAMP is then quantified.

  • Materials:

    • Recombinant human or mouse cGAS protein

    • Herring Testis (HT) DNA or other dsDNA

    • ATP and GTP

    • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

    • Test inhibitor (e.g., this compound)

    • Method for cGAMP quantification (e.g., LC-MS/MS or a commercially available cGAMP ELISA kit)

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, dsDNA, and the test inhibitor at various concentrations.

    • Add recombinant cGAS protein to initiate the reaction.

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Quantify the amount of cGAMP produced.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

STING Reporter Assay

This cell-based assay is commonly used to screen for and characterize STING inhibitors by measuring their ability to suppress the activation of an interferon-stimulated response element (ISRE) or interferon-β (IFN-β) promoter-driven reporter gene.[15][16]

  • Principle: A reporter cell line (e.g., HEK293T) is engineered to express STING and a reporter gene (e.g., luciferase) under the control of an ISRE or IFN-β promoter. Activation of STING leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • STING reporter cell line (e.g., THP-1 Lucia™ ISG, HEK293T expressing STING and a reporter plasmid)

    • Cell culture medium and supplements

    • STING agonist (e.g., 2'3'-cGAMP)

    • Test inhibitor

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).

    • Incubate for an appropriate time to allow for reporter gene expression (e.g., 18-24 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[17]

Cytokine Production Assay

This assay measures the downstream functional consequence of STING pathway inhibition, which is the reduction in pro-inflammatory cytokine production.

  • Principle: Immune cells (e.g., THP-1 monocytes or primary macrophages) are stimulated to activate the STING pathway in the presence or absence of an inhibitor. The amount of a key cytokine, such as IFN-β, secreted into the cell culture supernatant is then quantified.

  • Materials:

    • Immune cells (e.g., THP-1, primary bone marrow-derived macrophages)

    • Cell culture medium and supplements

    • STING pathway activator (e.g., dsDNA, 2'3'-cGAMP)

    • Test inhibitor

    • ELISA kit for the cytokine of interest (e.g., human or mouse IFN-β)

  • Protocol:

    • Plate the cells and allow them to differentiate or adhere as required.

    • Pre-treat the cells with the test inhibitor at various concentrations.

    • Stimulate the cells with a STING pathway activator.

    • Incubate for a period sufficient for cytokine production and secretion (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Perform an ELISA on the supernatant to quantify the concentration of the target cytokine.

    • Determine the effect of the inhibitor on cytokine production and calculate the IC50 if applicable.

In Vivo Efficacy

Both this compound and direct STING inhibitors have shown efficacy in various preclinical animal models of inflammatory and autoimmune diseases. For instance, this compound has been shown to reduce interferon expression in macrophages from autoimmune-prone mice and mitigate brain injury in a subarachnoid hemorrhage model.[18][19] Similarly, H-151 has demonstrated therapeutic effects in models of intestinal ischemia-reperfusion injury and acute kidney injury.[20][21]

Conclusion

The choice between targeting cGAS with an inhibitor like this compound or directly targeting STING depends on the specific research question or therapeutic goal. This compound offers the advantage of acting upstream, preventing the generation of the STING ligand altogether. Direct STING inhibitors provide a more downstream point of intervention, which may be beneficial in situations where cGAMP is produced by other means or to directly modulate STING function. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and evaluation of these powerful research tools and potential therapeutics. As the field continues to evolve, a deeper understanding of the nuances of the cGAS-STING pathway will undoubtedly lead to the development of even more specific and potent inhibitors for a range of human diseases.

References

Confirming RU.521's On-Target Effects: A Comparative Guide Using cGAS Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the on-target efficacy of small molecule inhibitors is a critical step. This guide provides a comparative analysis of RU.521, a known inhibitor of cyclic GMP-AMP synthase (cGAS), and details the use of cGAS knockout (KO) cells to definitively confirm its mechanism of action.

This compound is a potent small molecule inhibitor of both human and mouse cGAS, a key sensor in the innate immune system that detects cytosolic double-stranded DNA (dsDNA) and triggers an immune response via the cGAS-STING pathway.[1] Aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases.[2][3] This guide will detail the experimental framework for validating this compound's on-target effects and compare its performance with other known cGAS inhibitors.

Comparative Analysis of cGAS Inhibitors

The specificity of a small molecule inhibitor is paramount to its therapeutic potential. The following table summarizes the inhibitory concentration (IC50) of this compound against murine and human cGAS and provides a comparison with other inhibitors.

CompoundTargetIC50 (Murine cGAS)IC50 (Human cGAS)Key Characteristics
This compound cGAS~0.11 µM~0.78 - 2.94 µMPotent inhibitor of both mouse and human cGAS.[1][4]
G150 cGAS-~10.2 nMHighly selective inhibitor of human cGAS.
PF-06928215 cGAS-4.9 µMHigh-affinity inhibitor of cGAS.
Compound 3 cGAS~0.51 µM-Covalently binds to Cys419 of mouse cGAS, showing superior activity and specificity compared to this compound in some cellular assays.[5]

Validating On-Target Effects with cGAS Knockout Cells

The most direct method to confirm that this compound's inhibitory action is solely dependent on the presence of cGAS is to utilize cGAS knockout (KO) cell lines. In the absence of cGAS, a true on-target inhibitor should have no effect on the downstream signaling cascade.

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the specific point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IFN_Genes Interferon Stimulated Genes (e.g., IFNB1) pIRF3->IFN_Genes Dimerizes & Translocates

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow

This diagram outlines the workflow to compare the effects of this compound on wild-type (WT) and cGAS KO cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis WT_cells Wild-Type Cells (e.g., THP-1) WT_treatment Treat with Vehicle (DMSO) or this compound WT_cells->WT_treatment KO_cells cGAS KO Cells (e.g., THP-1 cGAS-KO) KO_treatment Treat with Vehicle (DMSO) or this compound KO_cells->KO_treatment WT_stim Transfect with dsDNA (e.g., HT-DNA) WT_treatment->WT_stim KO_stim Transfect with dsDNA (e.g., HT-DNA) KO_treatment->KO_stim WT_analysis Measure Downstream Readouts: - IFNB1 mRNA (RT-qPCR) - cGAMP levels (LC/MS-MS) - IFN-β protein (ELISA) - ISG expression (Luciferase Assay) WT_stim->WT_analysis KO_analysis Measure Downstream Readouts: - IFNB1 mRNA (RT-qPCR) - cGAMP levels (LC/MS-MS) - IFN-β protein (ELISA) - ISG expression (Luciferase Assay) KO_stim->KO_analysis

Caption: Experimental workflow for validating this compound's on-target effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are key experimental protocols adapted from published studies.

Cell Culture and Reagents
  • Cell Lines: THP-1 (human monocytic cell line) and THP-1 cGAS-KO cells. RAW 264.7 (murine macrophage-like cell line) and RAW 264.7 cGAS-KO cells can also be used.

  • Reagents: this compound (dissolved in DMSO), Herring Testes DNA (HT-DNA) for stimulation, Lipofectamine for transfection, appropriate cell culture media and supplements.

dsDNA Stimulation Assay
  • Cell Seeding: Seed wild-type and cGAS-KO cells in appropriate culture plates.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Transfection: Transfect cells with HT-DNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for stimulation and downstream signaling.

Quantitative Real-Time PCR (RT-qPCR) for IFNB1 Expression
  • RNA Extraction: Following treatment and stimulation, harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers specific for the IFNB1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of IFNB1 using the ΔΔCt method.

Expected Outcome: In wild-type cells, dsDNA stimulation will significantly upregulate IFNB1 expression, and this upregulation will be dose-dependently inhibited by this compound. In cGAS-KO cells, dsDNA stimulation will not induce IFNB1 expression, and this compound will have no effect.[1][6]

Measurement of cGAMP Levels by LC/MS-MS
  • Cell Lysis: After treatment and stimulation, lyse the cells and collect the supernatant.

  • Sample Preparation: Prepare the samples for mass spectrometry analysis, which may involve protein precipitation and solid-phase extraction.

  • LC/MS-MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC/MS-MS) system to quantify the levels of 2'3'-cGAMP.

Expected Outcome: this compound will dose-dependently reduce the production of cGAMP in dsDNA-stimulated wild-type cells.[1] No cGAMP production is expected in cGAS-KO cells.

Luciferase Reporter Assay for Interferon Activity
  • Cell Line: Use a reporter cell line, such as THP-1-Lucia™ ISG, which expresses a secreted luciferase under the control of an IRF3-inducible promoter.

  • Procedure: Follow the dsDNA stimulation assay protocol.

  • Luciferase Measurement: Collect the cell culture supernatant at the end of the incubation period and measure luciferase activity using a luminometer and a luciferase assay reagent.

Expected Outcome: this compound will inhibit the dsDNA-induced luciferase activity in the wild-type reporter cells.[1] No significant luciferase activity is expected in cGAS-KO reporter cells upon dsDNA stimulation.

Conclusion

The use of cGAS knockout cells provides an unequivocal method to confirm the on-target effects of this compound. The absence of an inhibitory effect in these cells, in stark contrast to the potent inhibition observed in wild-type cells, definitively demonstrates that this compound's mechanism of action is cGAS-dependent. This experimental approach is a cornerstone for the validation of cGAS inhibitors and serves as a critical component in the preclinical development of novel therapeutics for autoimmune and inflammatory diseases.

References

Validating RU.521's Mechanism Through Downstream Signaling Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of RU.521, a selective inhibitor of cyclic GMP-AMP synthase (cGAS), with other alternatives. We present supporting experimental data to validate its mechanism of action by analyzing its effects on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and drug discovery.

Introduction to the cGAS-STING Pathway and this compound

The innate immune system is the body's first line of defense against pathogens and cellular damage. A key signaling cascade in this system is the cGAS-STING pathway. Cytosolic cGAS acts as a primary sensor for double-stranded DNA (dsDNA), a signal of infection or cellular stress.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] This molecule then activates the Stimulator of Interferon Genes (STING) protein, which is located on the endoplasmic reticulum.[3] STING activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][4]

While crucial for host defense, aberrant activation of the cGAS-STING pathway by self-DNA can lead to autoimmune diseases like Aicardi-Goutières syndrome.[1] Therefore, specific inhibitors of this pathway are valuable research tools and potential therapeutic agents. This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of cGAS, making it an excellent tool for studying the biological roles of this pathway.[5][6]

Mechanism of Action of this compound

This compound directly targets the cGAS enzyme. Structural and biochemical studies have shown that it binds to the catalytic pocket of cGAS.[5][6] This binding competitively inhibits the substrates, ATP and GTP, from accessing the active site, thereby preventing the synthesis of cGAMP.[5] By blocking cGAMP production, this compound effectively halts the entire downstream signaling cascade that leads to IFN-I production.[7] It is important to note that this compound shows higher potency for mouse cGAS compared to its human homolog.[1]

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes RU521 This compound RU521->cGAS Inhibits STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 p-IRF3 TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates to IFN Type I Interferons (IFN-β, etc.) Nucleus->IFN Induces Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Performance Comparison and Downstream Analysis

The specificity of this compound for cGAS has been validated through a series of downstream signaling analyses. These experiments demonstrate that this compound does not affect signaling downstream of cGAMP production and is inactive in cells lacking cGAS.

Table 1: Effect of this compound on IFN-β Expression Under Different Stimuli

This table summarizes the typical results from experiments designed to confirm that this compound's target is cGAS. The data is based on findings from studies using cell lines like THP-1 monocytes.[8][9]

Cell TypeStimulusTreatmentIFN-β mRNA Expression (Fold Change)Conclusion
Wild-Type (WT)dsDNAVehicleHigh (~100x)dsDNA activates the cGAS pathway.
Wild-Type (WT)dsDNAThis compound Low (~1x) This compound inhibits dsDNA-induced IFN-β.
Wild-Type (WT)cGAMPVehicleHigh (~100x)cGAMP activates STING directly.
Wild-Type (WT)cGAMPThis compound High (~100x) This compound does not inhibit signaling downstream of cGAS.
cGAS Knockout (KO)dsDNAVehicleLow (~1x)cGAS is required for dsDNA sensing.
cGAS Knockout (KO)dsDNAThis compound Low (~1x) This compound has no effect in the absence of cGAS.
Comparison with Alternative cGAS Inhibitors

This compound is one of several reported cGAS inhibitors. Its specificity and potency make it a valuable tool. Other compounds have been identified, though some may exhibit off-target effects or different specificity profiles.

Table 2: Comparison of Selected cGAS Inhibitors
CompoundTargetMechanismSpecies SpecificityReference
This compound cGASBinds catalytic pocketMore potent on mouse cGAS[1][5]
G150 cGASBlocks DNA-binding siteNot specified[7]
TDI-6570 cGASNot specifiedMouse specific[1]
PF-06928215 cGASBinds active siteNot specified[3]
Suramin cGASNot specifiedLacks on-target specificity[9]

Experimental Protocols and Workflows

To validate the mechanism of a cGAS inhibitor like this compound, a clear experimental workflow is necessary. This involves stimulating cells that have a functional cGAS-STING pathway and measuring the downstream output, typically the expression of interferon-stimulated genes (ISGs).

Experimental_Workflow start Start: Seed WT and cGAS-KO THP-1 Cells treat Treat cells with Vehicle or this compound start->treat stim Stimulate with dsDNA or cGAMP treat->stim incubate Incubate (e.g., 24 hours) stim->incubate harvest Harvest Cells & Lyse incubate->harvest rna RNA Extraction harvest->rna cdna cDNA Synthesis rna->cdna qpcr RT-qPCR for IFNB1 and Housekeeping Gene cdna->qpcr analyze Analyze Data: Calculate Fold Change qpcr->analyze

Caption: Workflow for validating cGAS inhibitor specificity.
Detailed Protocol: RT-qPCR Analysis of IFNB1 Expression

This protocol provides a method for quantifying the inhibitory effect of this compound on dsDNA-induced IFNB1 gene expression in THP-1 monocytes.

  • Cell Culture and Plating:

    • Culture wild-type (WT) and cGAS knockout (KO) THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 0.5 x 10^6 cells per well in a 24-well plate and differentiate with 100 nM PMA for 48-72 hours.

  • Inhibitor Treatment:

    • Pre-treat the differentiated THP-1 cells with this compound (e.g., at a final concentration of 0.8 µM) or a vehicle control (DMSO) for 1 hour.[8][9]

  • Pathway Stimulation:

    • Transfect the cells with Herring Testes DNA (HT-DNA) at a concentration of 1 µg/mL using a suitable transfection reagent (e.g., Lipofectamine) to stimulate the cGAS pathway.

    • For control experiments, stimulate cells with 2’3’-cGAMP (10 µg/mL) to bypass cGAS and directly activate STING.

    • Include unstimulated control wells.

  • Incubation and Cell Harvest:

    • Incubate the cells for 24 hours at 37°C and 5% CO2.[8]

    • After incubation, wash the cells with PBS and lyse them directly in the well using a buffer suitable for RNA extraction (e.g., TRIzol or a kit-specific lysis buffer).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cell lysates using a commercial RNA purification kit according to the manufacturer’s instructions.

    • Assess RNA concentration and purity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time Quantitative PCR (RT-qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for IFNB1 and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.

    • Perform the qPCR reaction using a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the results using the ΔΔCt method to determine the fold change in IFNB1 expression relative to the housekeeping gene and the unstimulated control.

Conclusion

Downstream signaling analysis is a powerful method to validate the mechanism of action of pathway inhibitors. The experimental data for this compound strongly support its role as a specific inhibitor of cGAS.[5][8] It effectively blocks the production of type I interferons in response to cytosolic dsDNA but does not interfere with signaling downstream of cGAMP or in other innate immune pathways.[8] This makes this compound a precise and reliable tool for researchers investigating the cGAS-STING pathway in health and disease.

References

A Head-to-Head Battle of cGAS Inhibitors: RU.521 vs. PF-06928215

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of innate immunity and autoimmune disease research, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical therapeutic target. As the primary sensor of cytosolic DNA, its activation triggers the STING pathway, leading to the production of type I interferons and other inflammatory cytokines. The dysregulation of this pathway is implicated in a variety of autoimmune disorders. Consequently, the development of potent and specific cGAS inhibitors is of paramount interest to researchers and drug developers. This guide provides a detailed comparison of two notable cGAS inhibitors, RU.521 and PF-06928215, with a focus on their activity against human cGAS.

Quantitative Performance at a Glance

The following table summarizes the key quantitative data for this compound and PF-06928215, offering a clear comparison of their potency and cellular activity against human cGAS.

ParameterThis compoundPF-06928215
Target cGAS (human and mouse)cGAS (human)
Mechanism of Action Competitive inhibitor at the catalytic siteBinds to the cGAS active site
Biochemical IC50 (human cGAS) ~2.94 µM[1][2]4.9 µM[1]
Cellular IC50 (human cells) ~0.8 µM (in THP-1 cells)[3]No reported cellular activity[4][5]
Binding Affinity (Kd) Not explicitly reported for human cGAS200 nM[1][6]
Cellular Activity Yes, inhibits IFN-β production and reduces cGAMP levels in human cell lines (THP-1, HEK293) and primary cells.[3][7][8]No, does not inhibit DNA-stimulated IFN-β production in THP-1 cells.[4][5]

In-Depth Comparison

This compound: A Cross-Species Inhibitor with Cellular Efficacy

Initially identified as a potent inhibitor of mouse cGAS, this compound has demonstrated significant cross-species activity, effectively inhibiting human cGAS as well.[3][9] Studies have shown that this compound can suppress the production of the second messenger cGAMP in a dose-dependent manner in human cells.[3][10] This inhibitory action translates to a reduction in downstream signaling, including the suppression of interferon-stimulated genes (ISGs).[3] Importantly, this compound exhibits selectivity, as it does not suppress immune responses activated by RNA, Toll-like receptor ligands, or direct stimulation with cGAMP or recombinant interferon, indicating its specific action on cGAS.[3] Its ability to function in various human cell lines, including THP-1 monocytes and HEK293 cells, as well as in primary human peripheral blood mononuclear cells (PBMCs) and macrophages, underscores its potential as a valuable research tool and a scaffold for therapeutic development.[3][7]

PF-06928215: A High-Affinity Binder with a Cellular Conundrum

PF-06928215 was discovered through a high-throughput screening effort and stands out for its high binding affinity to the active site of human cGAS.[1][6] While biochemical assays confirm its ability to inhibit the enzymatic activity of cGAS, this potency does not translate to a cellular context.[1][4][5] Multiple reports indicate that PF-06928215 fails to inhibit the cGAS-STING pathway in cellular assays, even at concentrations well above its biochemical IC50.[4][5] The reason for this lack of cellular activity has not been definitively elucidated but could be attributed to poor cell permeability or other cellular factors that prevent it from reaching its target in an active form. This discrepancy between biochemical potency and cellular efficacy highlights a common challenge in drug development and positions PF-06928215 primarily as a tool for in vitro studies and structural biology.

Visualizing the Science

To better understand the context of this comparison, the following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for evaluating cGAS inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates RU521 This compound RU521->cGAS inhibits PF06928215 PF-06928215 PF06928215->cGAS inhibits (biochemically) STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN_production IFN-β Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway, highlighting the inhibitory action of this compound and PF-06928215 on cGAS.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays recombinant_cGAS Recombinant human cGAS reaction Enzymatic Reaction recombinant_cGAS->reaction inhibitor This compound or PF-06928215 inhibitor->reaction substrates dsDNA, ATP, GTP substrates->reaction detection cGAMP Detection (e.g., LC-MS/MS, FP assay) reaction->detection ic50_biochem Determine Biochemical IC50 detection->ic50_biochem cells Human Cell Line (e.g., THP-1) transfection dsDNA Transfection cells->transfection treatment Inhibitor Treatment transfection->treatment incubation Incubation treatment->incubation readout Measure Readouts incubation->readout readout_options IFN-β mRNA (RT-qPCR) IFN-β Protein (ELISA) cGAMP levels (LC-MS/MS) ISG Reporter (Luciferase) readout->readout_options ic50_cellular Determine Cellular IC50 readout->ic50_cellular

Caption: A generalized experimental workflow for the evaluation of cGAS inhibitors.

Experimental Methodologies

The characterization of cGAS inhibitors like this compound and PF-06928215 involves a combination of biochemical and cell-based assays.

Biochemical Assays
  • cGAS Activity Assay (IC50 Determination): The inhibitory potency of compounds is often first determined using in vitro enzymatic assays.

    • Protocol Outline:

      • Recombinant human cGAS protein is incubated with a DNA activator (e.g., herring testis DNA or a synthetic dsDNA oligonucleotide).

      • The substrates, ATP and GTP, are added to initiate the synthesis of cGAMP.

      • The inhibitor (this compound or PF-06928215) is added at varying concentrations.

      • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C).

      • The amount of cGAMP produced is quantified. This can be achieved through several methods:

        • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for directly measuring cGAMP levels.[10]

        • Fluorescence Polarization (FP) Assay: This high-throughput method utilizes a fluorescently labeled cGAMP tracer and a cGAMP-specific antibody. The enzymatic production of cGAMP displaces the tracer, leading to a change in fluorescence polarization.[11]

      • The IC50 value, the concentration of inhibitor required to reduce cGAS activity by 50%, is calculated from the dose-response curve.

Cell-Based Assays
  • Interferon Production Assays: These assays measure the downstream consequences of cGAS inhibition in a cellular context.

    • Protocol Outline using THP-1 cells:

      • Human monocytic THP-1 cells, which endogenously express the cGAS-STING pathway components, are cultured.

      • The cells are pre-treated with various concentrations of the cGAS inhibitor or a vehicle control (e.g., DMSO).

      • cGAS is activated by transfecting the cells with a DNA stimulus, such as herring testis DNA (HT-DNA).

      • After an incubation period (e.g., 6-24 hours), the level of type I interferon production is measured:

        • Quantitative Real-Time PCR (RT-qPCR): Measures the mRNA expression levels of interferon-beta (IFNB1) and other interferon-stimulated genes.[3]

        • Enzyme-Linked Immunosorbent Assay (ELISA): Quantifies the amount of secreted IFN-β protein in the cell culture supernatant.[3]

        • Luciferase Reporter Assay: THP-1 cells engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) are used. The luminescence signal is proportional to the level of interferon signaling.[3]

      • The cellular IC50 value is determined from the dose-response curve of interferon inhibition.

  • Intracellular cGAMP Measurement:

    • Protocol Outline:

      • Cells (e.g., THP-1 or HEK293 cells expressing cGAS) are treated with the inhibitor and stimulated with DNA as described above.

      • The cells are lysed, and the intracellular metabolites are extracted.

      • The concentration of cGAMP in the cell lysate is quantified using LC-MS/MS.[10] This provides a direct measure of cGAS enzymatic activity within the cell.

Conclusion

In the direct comparison between this compound and PF-06928215 for the inhibition of human cGAS, this compound emerges as the more promising lead for cellular and in vivo applications due to its demonstrated activity in human cells. While PF-06928215 exhibits high biochemical affinity, its lack of cellular efficacy limits its utility to in vitro studies. This comparative guide underscores the importance of evaluating potential inhibitors in both biochemical and cellular systems to accurately assess their therapeutic potential. Researchers, scientists, and drug development professionals can leverage this information to select the appropriate tool compound for their studies and to inform the design of next-generation cGAS inhibitors.

References

Safety Operating Guide

Navigating the Disposal of RU.521: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of RU.521, a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Understanding this compound: Key Chemical and Safety Data

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of key data for this compound.

PropertyValueReference
Chemical Formula C₁₉H₁₂Cl₂N₄O₃[1]
Molecular Weight 415.23 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO and ethanol[1]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS)[2]
Transport Information Does not meet the criteria for classification as hazardous for transport[3]

While this compound is not classified as a hazardous substance, it is crucial to treat all research chemicals with caution. The Safety Data Sheet (SDS) from Cayman Chemical suggests that smaller quantities may be disposed of with household waste; however, a more conservative approach is recommended to ensure the highest safety standards and to comply with institutional and local regulations.[2] The SDS from MedKoo Biosciences advises that waste should be collected by a specialized disposal company and disposed of at a regulated landfill site or by other approved methods for hazardous or toxic wastes, in accordance with national legislation.[3]

Step-by-Step Disposal Protocol for this compound

This section outlines a detailed, step-by-step protocol for the safe disposal of this compound and its associated waste streams.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Stream Identification: Identify all waste streams containing this compound. This includes:

    • Unused or expired solid this compound powder.

    • Solutions of this compound (typically in DMSO).

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).

    • Empty this compound containers.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound, such as unused powder and contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and include the full chemical name "this compound" and any other components.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a separate, designated, and leak-proof hazardous waste container.

    • Since this compound is often dissolved in DMSO, the liquid waste container should be compatible with organic solvents.

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their approximate concentrations.

  • Empty Container Disposal:

    • According to general laboratory safety guidelines, empty chemical containers must be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as hazardous liquid waste.

    • After triple-rinsing, the original labels on the container should be defaced or removed. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

  • Storage of Waste:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep waste containers closed except when adding waste.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound waste down the drain or in regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

RU521_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused powder, contaminated consumables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO, rinsate) identify_waste->liquid_waste Liquid empty_container Empty this compound Container identify_waste->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose as Non-Hazardous Lab Waste deface_label->dispose_container waste_pickup Arrange for EHS/ Contractor Pickup store_waste->waste_pickup end End: Proper Disposal waste_pickup->end cGAS_STING_Pathway_Inhibition Mechanism of this compound Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes RU521 This compound RU521->cGAS inhibits ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates & activates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN induces transcription of

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.